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  • Product: Imazamox Methyl Ester
  • CAS: 114526-46-4

Core Science & Biosynthesis

Foundational

imazamox methyl ester chemical structure and molecular weight

An In-Depth Technical Guide to the Chemical Structure and Molecular Weight of Imazamox Methyl Ester For researchers, scientists, and professionals in drug development and agrochemistry, a precise understanding of a molec...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Structure and Molecular Weight of Imazamox Methyl Ester

For researchers, scientists, and professionals in drug development and agrochemistry, a precise understanding of a molecule's chemical identity is fundamental. This guide provides a detailed technical overview of imazamox methyl ester, focusing on its core structural features and molecular weight. As a derivative of the well-known herbicide imazamox, this compound serves as an important reference standard and building block in synthetic chemistry.

Introduction to Imazamox and its Methyl Ester Derivative

Imazamox is a systemic herbicide belonging to the imidazolinone class.[1][2][3] Its mode of action involves the inhibition of acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids in plants.[1][3] Imazamox methyl ester is the corresponding methyl ester of imazamox. It is often used as a reference material in analytical studies and can be a key intermediate in various synthetic pathways.

Elucidation of the Chemical Structure

The structural architecture of imazamox methyl ester is characterized by a pyridine ring linked to an imidazolinone ring. This heterocyclic core is further functionalized with several key substituents that dictate its chemical properties and biological interactions.

Key Structural Features:

  • Pyridine Core: A central six-membered aromatic ring containing one nitrogen atom. It is substituted at positions 2, 3, and 5.

  • Imidazolinone Ring: A five-membered heterocyclic ring attached at the 2-position of the pyridine ring. This ring contains two nitrogen atoms, a ketone group, and is substituted at the 4-position.

  • Methyl Ester Group: A -COOCH₃ group attached to the 3-position of the pyridine ring.

  • Methoxymethyl Group: A -CH₂OCH₃ group at the 5-position of the pyridine ring.

  • Isopropyl and Methyl Groups: An isopropyl and a methyl group are attached to the same carbon atom (position 4) of the imidazolinone ring.

The systematic IUPAC name for imazamox methyl ester is methyl 5-(methoxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylate.[4]

Visualizing the Structure

To provide a clear representation of the molecular topology, the following diagram illustrates the chemical structure of imazamox methyl ester.

imazamox_methyl_ester cluster_pyridine Pyridine Ring cluster_imidazolinone Imidazolinone Ring N1 N C2 C N1->C2 C3 C C2->C3 C7 C C2->C7 C4 C C3->C4 C10 C C3->C10 C5 C C4->C5 C6 C C5->C6 C12 CH2 C5->C12 C6->N1 N2 N C7->N2 C8 C N2->C8 N3 N C8->N3 C8->N3 C14 C C8->C14 C9 C N3->C9 C9->C7 O4 O C9->O4 O1 O C10->O1 O2 O C10->O2 C11 CH3 O2->C11 O3 O C12->O3 C13 CH3 O3->C13 C15 CH3 C14->C15 C16 CH C14->C16 C17 CH3 C16->C17 C18 CH3 C16->C18

Caption: Chemical structure of imazamox methyl ester.

Molecular Weight and Formula

The molecular weight of a compound is a critical parameter for a multitude of applications, including quantitative analysis, reaction stoichiometry, and formulation development.

The molecular formula for imazamox methyl ester is C₁₆H₂₁N₃O₄ .[4][5][6] Based on this formula, the molecular weight can be calculated from the atomic weights of its constituent elements.

  • Carbon (C): 16 * 12.011 = 192.176

  • Hydrogen (H): 21 * 1.008 = 21.168

  • Nitrogen (N): 3 * 14.007 = 42.021

  • Oxygen (O): 4 * 15.999 = 63.996

The sum of these atomic weights gives the molecular weight of imazamox methyl ester.

Calculated Molecular Weight: 319.36 g/mol .[4][5][6]

The monoisotopic mass, which is calculated using the mass of the most abundant isotope of each element, is 319.15320616 Da.[4] This value is particularly important for high-resolution mass spectrometry analysis, which provides a highly accurate method for molecular weight determination and empirical formula confirmation.

Physicochemical Properties and Identifiers

A comprehensive understanding of a molecule requires knowledge of its key physicochemical properties and unique identifiers.

PropertyValueSource
IUPAC Name methyl 5-(methoxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylatePubChem[4]
Molecular Formula C₁₆H₂₁N₃O₄Santa Cruz Biotechnology[5], PubChem[4]
Molecular Weight 319.36 g/mol Santa Cruz Biotechnology[5], PubChem[4]
CAS Number 114526-46-4Santa Cruz Biotechnology[5], Clinivex[6]
Monoisotopic Mass 319.15320616 DaPubChem[4]

Experimental Determination and Validation

The determination of the chemical structure and molecular weight of a compound like imazamox methyl ester relies on a suite of analytical techniques.

Workflow for Structural Elucidation and Molecular Weight Determination:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Data Interpretation & Validation synthesis Chemical Synthesis purification Chromatographic Purification (e.g., HPLC) synthesis->purification ms Mass Spectrometry (MS) - ESI-MS for MW - HRMS for Formula purification->ms nmr Nuclear Magnetic Resonance (NMR) - 1H NMR for proton environment - 13C NMR for carbon skeleton purification->nmr ir Infrared (IR) Spectroscopy - Functional group identification purification->ir interpretation Spectral Data Analysis ms->interpretation nmr->interpretation ir->interpretation structure_confirm Structure Confirmation interpretation->structure_confirm

Caption: Experimental workflow for structure and MW validation.

Methodologies:

  • Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the mass-to-charge ratio of the molecule, from which the molecular weight is derived. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable for elucidating the detailed chemical structure. ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR reveals the carbon framework of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as the carbonyl (C=O) groups of the ester and the imidazolinone ring, and the C-O-C ether linkage.

By integrating the data from these analytical techniques, researchers can confidently confirm both the chemical structure and the precise molecular weight of imazamox methyl ester.

References

  • Imazamox Methyl Ester. PubChem, National Institutes of Health. [Link]

  • IMazaMox Methyl Ester — Chemical Substance Information. NextSDS. [Link]

  • Imazamox Methyl Ester. Pharmaffiliates. [Link]

  • IMAZAMOX (276) EXPLANATION. Food and Agriculture Organization. [Link]

  • Imazamox Active Ingredient Renewal. BASF – Agriculture. [Link]

  • Chemical structures of imazamethabenz-methyl, its hydrolysis product... ResearchGate. [Link]

  • Imazamox. PubChem, National Institutes of Health. [Link]

Sources

Exploratory

Mechanism of Acetolactate Synthase Inhibition by Imazamox Methyl Ester: A Technical Whitepaper

Executive Summary The development and application of branched-chain amino acid (BCAA) synthesis inhibitors represent a cornerstone of modern agricultural chemistry and weed management. Among these, imazamox methyl ester—...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development and application of branched-chain amino acid (BCAA) synthesis inhibitors represent a cornerstone of modern agricultural chemistry and weed management. Among these, imazamox methyl ester—a highly lipophilic derivative of the imidazolinone class—serves as a potent inhibitor of acetolactate synthase (ALS; EC 2.2.1.6)[1]. As a Senior Application Scientist, I have designed this whitepaper to provide researchers and drug development professionals with an in-depth mechanistic understanding of imazamox methyl ester. This guide covers its unique physicochemical properties, the slow-binding structural kinetics of ALS inhibition, target-site resistance mutations, and a self-validating biochemical protocol for quantifying enzyme inhibition.

The Biochemical Target: Acetolactate Synthase (ALS)

Acetolactate synthase (also known as acetohydroxyacid synthase, AHAS) is the first common enzyme in the biosynthetic pathway of the branched-chain amino acids: valine, leucine, and isoleucine[2]. Because this pathway is essential in plants, bacteria, and fungi, but entirely absent in animals, ALS presents a highly selective target for herbicidal and antimicrobial drug development[3].

The enzyme catalyzes two primary reactions:

  • The condensation of two molecules of pyruvate to form 2-acetolactate (leading to valine and leucine).

  • The condensation of one molecule of pyruvate with one molecule of 2-ketobutyrate to form 2-aceto-2-hydroxybutyrate (leading to isoleucine)[3].

ALS is a complex holoenzyme that exhibits absolute dependence on three essential cofactors for catalytic activity: Flavin Adenine Dinucleotide (FAD), Magnesium ions (Mg2+), and Thiamine Diphosphate (ThDP)[4].

BCAA_Pathway Pyruvate Pyruvate (Substrate) ALS Acetolactate Synthase (ALS Enzyme) Pyruvate->ALS Binds Active Site Acetolactate 2-Acetolactate (Intermediate) ALS->Acetolactate Catalysis (ThDP, FAD, Mg2+) BCAA Valine, Leucine, Isoleucine Acetolactate->BCAA Downstream Pathways Imazamox Imazamox Methyl Ester Imazamox->ALS Slow-binding Inhibition

Fig 1. BCAA biosynthesis pathway and target site inhibition of ALS by imazamox methyl ester.

Chemical Profile: Why Imazamox Methyl Ester?

Imazamox methyl ester (CAS 114526-46-4) is a synthesized derivative of the active herbicide imazamox[1]. In agrochemical formulation and delivery, the choice to utilize a methyl ester over the free carboxylic acid is driven by partition coefficients (logP) and cellular pharmacokinetics.

The Causality of Esterification: The free acid form of imazamox carries a negative charge at physiological pH, which impedes its ability to cross the highly lipophilic, waxy cuticles of plant leaves. By masking the carboxylic acid as a methyl ester, the molecule's lipophilicity is significantly increased. This structural modification acts as a "pro-herbicide" mechanism. Once the ester successfully penetrates the plant cuticle and enters the cytoplasm, endogenous non-specific esterases rapidly hydrolyze the methyl group. This cleavage releases the biologically active imazamox acid, which then translocates via the phloem to meristematic tissues to exert its inhibitory effect on ALS.

Structural Mechanism of Inhibition

A common misconception in early drug development is that ALS inhibitors act as simple competitive inhibitors mimicking pyruvate. However, kinetic analyses reveal that imidazolinones like imazamox exhibit slow-binding, uncompetitive or non-competitive inhibition [4].

When imazamox enters the chloroplast (where ALS is localized), it does not bind directly to the catalytic center. Instead, it binds within the substrate access channel.

  • Channel Blocking: The bulky imidazolinone ring physically occludes the channel, trapping the enzyme-substrate complex and preventing product release.

  • Cofactor Interaction: Crystallographic data of AHAS-inhibiting herbicides demonstrates that these molecules can stabilize reactive intermediates (such as the ThDP-peracetate adduct) and induce the expulsion of oxygen molecules[3].

  • Oxidative Inactivation: Prolonged binding can lead to the oxidative inactivation of the FAD cofactor, shifting it from its required reduced state to an oxidized state, thereby permanently crippling the enzyme's catalytic machinery[3].

Target-Site Resistance (TSR) Mechanisms

The intense selection pressure exerted by ALS inhibitors has led to the rapid evolution of Target-Site Resistance (TSR) in various weed species[5]. Resistance is primarily driven by single nucleotide polymorphisms (SNPs) in the ALS gene that result in amino acid substitutions within the herbicide-binding pocket. These mutations alter the steric topology of the access channel, preventing imazamox from docking without affecting the binding of the smaller pyruvate substrate.

Table 1: Quantitative Impact of ALS Target-Site Mutations on Imidazolinone Efficacy

Weed SpeciesMutation SiteHerbicideResistance Index (RI)IC50 (Resistant)IC50 (Susceptible)Reference
Echinochloa crus-galliAla122ValImazamox2.0x2.6 μM1.3 μM[6]
Echinochloa crus-galliAla122ThrImazamox5.8x7.5 μM1.3 μM[6]
Amaranthus aequalisTrp574LeuImazamoxHigh>50 μM0.0355 μM[2]
Amaranthus palmeriPro197IleImazethapyr*88.6x159.5 mg/L1.8 mg/L[7]

*Note: Imazethapyr is a structurally related imidazolinone included to illustrate class-wide resistance kinetics.

Experimental Methodology: Self-Validating ALS Inhibition Assay

To accurately quantify the IC50 of imazamox methyl ester and diagnose TSR in plant tissues, a robust in vitro colorimetric assay is required. The following protocol is engineered to ensure high fidelity and self-validation.

Scientific Rationale & Causality

Many researchers fail to achieve reproducible ALS kinetics because the apoenzyme is highly unstable. The extraction buffer must be saturated with FAD and ThDP to maintain the holoenzyme conformation[4]. Furthermore, because imazamox is a slow-binding inhibitor, the enzyme must be pre-incubated with the herbicide before the substrate is introduced to allow the inhibitor to reach equilibrium within the access channel.

Step-by-Step Protocol

1. Enzyme Extraction: Homogenize 1 g of young leaf tissue in 3 mL of ice-cold extraction buffer (100 mM potassium phosphate pH 7.5, 1 mM sodium pyruvate, 0.5 mM MgCl2, 0.5 mM ThDP, 10 μM FAD, and 10% glycerol)[4]. Centrifuge at 20,000 × g for 20 minutes at 4°C. Collect the supernatant.

2. Herbicide Incubation: In a microcentrifuge tube, mix 100 μL of the crude enzyme extract with 100 μL of imazamox methyl ester at varying concentrations (e.g., 0.01 μM to 100 μM). Incubate at 37°C for 15 minutes to allow for slow-binding equilibration.

3. Reaction Initiation: Add sodium pyruvate to a final concentration of 50 mM to initiate catalysis. Incubate the mixture at 37°C for exactly 60 minutes[2].

4. Reaction Termination & Decarboxylation (Critical Step): Add 40 μL of 3 M H2SO4 and heat the mixture at 60°C for 15 minutes[2][8]. Causality: The acid serves a dual purpose. First, it instantly denatures the ALS enzyme, terminating the reaction. Second, it chemically decarboxylates the enzymatic product (2-acetolactate) into acetoin, which is the actual molecule detected in the next step.

5. Colorimetric Development: Add 190 μL of 0.55% creatine and 190 μL of 5.5% α-naphthol (dissolved in 5 M NaOH). Incubate at 60°C for 15 minutes[2][8]. The highly alkaline environment causes creatine and α-naphthol to react specifically with acetoin, forming a measurable pink/red complex.

6. Spectrophotometric Quantification: Measure the absorbance of the samples at 530 nm[8]. Calculate the IC50 using a non-linear regression model (e.g., log(inhibitor) vs. response).

Self-Validation Checkpoint: Always run a "Zero-Time" control where the 3 M H2SO4 is added prior to the sodium pyruvate substrate. This accounts for any endogenous acetoin or background pigment in the crude plant extract. If the Zero-Time control yields an absorbance >0.05 at 530 nm, the extract contains interfering compounds and must be desalted via a Sephadex G-25 column before proceeding.

ALS_Assay Extraction 1. Enzyme Extraction (Buffer with FAD, ThDP, Mg2+) Incubation 2. Herbicide Incubation (Add Imazamox Methyl Ester, 37°C) Extraction->Incubation Reaction 3. Substrate Addition (Add Sodium Pyruvate, 60 min) Incubation->Reaction Stop 4. Stop & Decarboxylate (Add H2SO4, 60°C, 15 min) Reaction->Stop Color 5. Colorimetric Development (Creatine + α-naphthol, 60°C) Stop->Color Measure 6. Spectrophotometry (Absorbance at 530 nm) Color->Measure

Fig 2. Step-by-step biochemical workflow for the in vitro ALS enzyme inhibition assay.

References

  • Clinivex - CAS 114526-46-4 | Imazamox Methyl Ester Supplier URL: [Link]

  • Oxford Academic (Journal of Experimental Botany) - Unravelling the effect of two herbicide resistance mutations on acetolactate synthase kinetics and growth traits URL:[Link]

  • HortScience (ASHS Journals) - Conferred Resistance to an Acetolactate Synthase-inhibiting Herbicide in Transgenic Tall Fescue URL:[Link]

  • MDPI - A New Pro-197-Ile Mutation in Amaranthus palmeri Associated with Acetolactate Synthase-Inhibiting Herbicide Resistance URL:[Link]

  • ResearchGate - Action mechanisms of acetolactate synthase-inhibiting herbicides URL: [Link]

  • PMC (Nature/Scientific Reports) - Target site as the main mechanism of resistance to imazamox in a Euphorbia heterophylla biotype URL:[Link]

  • ACS Publications (Journal of Agricultural and Food Chemistry) - Physiological and Molecular Basis of Acetolactate Synthase-Inhibiting Herbicide Resistance in Barnyardgrass URL:[Link]

  • PubMed - Expression, purification and characterization of Arabidopsis thaliana acetohydroxyacid synthase URL:[Link]

  • PNAS - Structural insights into the mechanism of inhibition of AHAS by herbicides URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of Imazamox Methyl Ester

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist Introduction: The Chemical Architecture of a Potent Herbicide Imazamox, known chemically as (±)-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist

Introduction: The Chemical Architecture of a Potent Herbicide

Imazamox, known chemically as (±)-2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-5-(methoxymethyl)-3-pyridinecarboxylic acid, is a prominent member of the imidazolinone class of herbicides.[1] These compounds are highly effective for the control of a wide spectrum of broadleaf and grassy weeds. The mode of action for imazamox is the targeted inhibition of the plant enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[1] This enzyme is a critical component in the biosynthetic pathway of essential branched-chain amino acids—valine, leucine, and isoleucine. As this pathway is absent in animals, imazamox exhibits a high degree of selectivity and low toxicity to non-plant organisms.[2]

Commercially, imazamox is utilized as a racemic mixture of its (R) and (S) enantiomers.[1] The molecule's core structure consists of a substituted pyridine ring linked to an imidazolinone heterocycle. Industrial synthesis focuses on the efficient and high-yield construction of these two key moieties and their subsequent coupling.[1] This guide provides a detailed exploration of the principal synthetic pathways to imazamox and its methyl ester derivative, focusing on the underlying chemical principles, key precursors, and detailed experimental protocols.

Retrosynthetic Analysis: Deconstructing Imazamox Methyl Ester

A retrosynthetic approach to imazamox methyl ester reveals a logical disconnection at the ester and the amide bonds of the imidazolinone ring. The final esterification is a straightforward conversion from the parent carboxylic acid, imazamox. The core imazamox structure can be disconnected at the C-N and C=N bonds of the imidazolinone ring, leading to two primary building blocks: a substituted pyridine dicarboxylic acid derivative and an α-amino amide. This strategy forms the basis of the most common industrial synthesis routes.

G Imazamox_Ester Imazamox Methyl Ester Imazamox_Acid Imazamox (Acid) Imazamox_Ester->Imazamox_Acid Esterification Pyridine Dimethyl 5-(methoxymethyl) pyridine-2,3-dicarboxylate Imazamox_Acid->Pyridine Condensation & Cyclization Amine (±)-2-Amino-2,3-dimethylbutyramide Imazamox_Acid->Amine Condensation & Cyclization

Caption: Retrosynthetic analysis of Imazamox Methyl Ester.

Part 1: Synthesis of the Imazamox Core (Carboxylic Acid)

The industrial production of imazamox hinges on a convergent synthesis strategy, wherein the two key heterocyclic precursors are synthesized separately and then combined in a highly efficient condensation and cyclization step.

Section 1.1: Synthesis of the Pyridine Precursor: Dimethyl 5-(methoxymethyl)pyridine-2,3-dicarboxylate

This key intermediate provides the substituted pyridine backbone of the final molecule. While several routes exist, a common industrial method involves the modification of a pre-formed pyridine ring system. One patented process starts from a [(5,6-dicarboxy-3-pyridyl)methyl]trimethylammonium bromide intermediate.

The causality here is based on creating a good leaving group (the trimethylammonium moiety) at the 5-methyl position, which can then be displaced by a methoxide nucleophile.

Experimental Protocol: Synthesis of Dimethyl 5-(methoxymethyl)pyridine-2,3-dicarboxylate [3]

  • Reaction Setup: A solution of [(5,6-dicarboxy-3-pyridyl)-methyl]trimethylammonium bromide, dimethyl ester in methanol is prepared in a reaction vessel equipped for heating under reflux and operating under an inert nitrogen atmosphere.

  • Methoxylation: A solution of 25% sodium methoxide in methanol is added to the reaction mixture. The mixture is then heated at reflux for approximately one hour.

  • Saponification: After the initial reflux, water and solid sodium hydroxide are added. The reaction mixture is distilled to remove methanol until the pot temperature reaches 100-105°C. This step saponifies the methyl esters to carboxylate salts.

  • Acidification & Esterification: The aqueous solution of the disodium salt is then carefully acidified. Subsequent treatment with methanol in the presence of an acid catalyst (not detailed in the patent, but standard Fischer esterification conditions would apply) re-forms the dimethyl ester, yielding the target precursor, Dimethyl 5-(methoxymethyl)pyridine-2,3-dicarboxylate. This product is then purified for the next step.

Section 1.2: Synthesis of the Amine Precursor: (±)-2-Amino-2,3-dimethylbutyramide

This chiral precursor provides the carbon backbone for the imidazolinone ring. It is efficiently synthesized from 3-methyl-2-butanone (methyl isopropyl ketone) via a two-step process involving a Strecker amino acid synthesis followed by controlled hydrolysis.

Step 1: Strecker Synthesis of 2-Amino-2,3-dimethylbutyronitrile

The Strecker synthesis is a classic and robust method for creating α-amino nitriles from a ketone, ammonia, and a cyanide source.[4] The reaction proceeds via the formation of an imine intermediate, which is then attacked by the cyanide nucleophile.

Experimental Protocol: Strecker Synthesis [4]

  • Reagent Preparation: In a suitable reaction vessel, sodium cyanide (NaCN) is dissolved in water and concentrated aqueous ammonia. Ammonium chloride (NH₄Cl) is added to buffer the solution and provide the ammonium source for imine formation.

  • Ketone Addition: 3-Methyl-2-butanone is added dropwise to the stirred solution, ensuring the reaction temperature is maintained below 30°C to control the exothermic reaction.

  • Reaction: The mixture is stirred at room temperature for 4-6 hours to allow for complete imine formation and subsequent cyanide addition.

  • Workup and Purification: The organic layer is separated. The aqueous layer is extracted with a chlorinated solvent such as dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed by distillation. The crude product is purified by vacuum distillation to yield pure 2-amino-2,3-dimethylbutyronitrile.

Step 2: Hydrolysis of the Nitrile to Amide

The resulting α-amino nitrile is then carefully hydrolyzed to the corresponding α-amino amide. Using concentrated sulfuric acid allows for the controlled hydration of the nitrile to the amide without over-hydrolysis to the carboxylic acid.

Experimental Protocol: Nitrile Hydrolysis [5]

  • Reaction Setup: Concentrated sulfuric acid is cooled in an ice-acetone bath.

  • Nitrile Addition: The 2-amino-2,3-dimethylbutyronitrile is added slowly to the stirred, cold sulfuric acid, maintaining a temperature below 25°C.

  • Heating: After addition, the reaction mixture is slowly heated to 100°C and held at this temperature for one hour to drive the hydrolysis.

  • Neutralization and Extraction: The mixture is cooled again in an ice-acetone bath and carefully neutralized by the slow addition of concentrated ammonium hydroxide. The resulting aqueous mixture is extracted multiple times with dichloromethane.

  • Isolation: The combined organic extracts are dried and concentrated to yield the solid (±)-2-amino-2,3-dimethylbutyramide, which can be further purified by recrystallization.

Section 1.3: Core Assembly: Condensation and Cyclization to Imazamox

This is the key bond-forming step where the two precursors are joined to form the final heterocyclic system. The reaction is a base-catalyzed condensation followed by an intramolecular cyclization.

Causality of Experimental Choices:

  • Base: A strong, non-nucleophilic base like sodium or potassium tert-butoxide is required to deprotonate the amide nitrogen of the aminobutyramide, initiating the attack on the ester carbonyl of the pyridine precursor.[3][6]

  • Solvent: Anhydrous aprotic solvents like toluene or xylene are used to prevent side reactions with the strong base and to allow for heating to the required reaction temperature.[3][6] Azeotropic distillation is often employed to remove any trace moisture.[3]

  • Inert Atmosphere: The reaction is conducted under an inert gas (e.g., nitrogen) to prevent the degradation of the strongly basic and air-sensitive reagents.[3]

Experimental Protocol: Synthesis of Imazamox [3]

  • Anhydrous Preparation: A mixture of dimethyl 5-(methoxymethyl)pyridine-2,3-dicarboxylate and (±)-2-amino-2,3-dimethylbutyramide is dissolved in anhydrous toluene in a reactor under a nitrogen atmosphere. Trace moisture is removed by azeotropic distillation.

  • Base Addition: The reaction mixture is cooled, and sodium tert-butylate is added in portions while stirring.

  • Reaction: The reaction mass is heated with stirring. The reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC), until the starting pyridine diester is consumed.

  • Quenching and Phase Separation: Upon completion, the reaction is cooled to room temperature, and water is added to dissolve the resulting sodium salt of imazamox. The aqueous layer is separated from the toluene layer.

  • Purification (Optional): The aqueous solution of the imazamox salt can be stirred with activated carbon to remove colored impurities, followed by filtration.[3]

  • Acidification and Isolation: The aqueous solution is stirred and acidified to a pH of approximately 3 with an acid like sulfuric or hydrochloric acid. The precipitated imazamox free acid is collected by filtration, washed with water, and dried to yield the final product.

G cluster_0 Pyridine Precursor Synthesis cluster_1 Amine Precursor Synthesis cluster_2 Core Assembly Pyridine_Start [(5,6-dicarboxy-3-pyridyl)methyl] trimethylammonium bromide, dimethyl ester Pyridine_Mid Reaction with NaOMe, NaOH, then Acid/MeOH Pyridine_Start->Pyridine_Mid Pyridine_End Dimethyl 5-(methoxymethyl) pyridine-2,3-dicarboxylate Pyridine_Mid->Pyridine_End Condensation Condensation & Cyclization (NaOtBu, Toluene, Heat) Pyridine_End->Condensation Amine_Start 3-Methyl-2-butanone Amine_Mid1 Strecker Reaction (NH4Cl, NaCN) Amine_Start->Amine_Mid1 Amine_Nitrile 2-Amino-2,3-dimethylbutyronitrile Amine_Mid1->Amine_Nitrile Amine_Mid2 Hydrolysis (H2SO4) Amine_Nitrile->Amine_Mid2 Amine_End (±)-2-Amino-2,3-dimethylbutyramide Amine_Mid2->Amine_End Amine_End->Condensation Acidification Acidification (H2SO4) Condensation->Acidification Imazamox_Acid Imazamox (Final Product) Acidification->Imazamox_Acid

Caption: Overall workflow for the synthesis of Imazamox.

Part 2: Esterification to Imazamox Methyl Ester

The final conversion of imazamox to its methyl ester derivative is a standard esterification reaction. While specific industrial protocols are proprietary, the most direct and scientifically sound method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of the alcohol (methanol) under acidic catalysis.[7] This is an equilibrium-driven process, and using the alcohol as the solvent effectively shifts the equilibrium toward the ester product.[8]

Proposed Protocol: Fischer Esterification of Imazamox [7][8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve imazamox (1.0 eq) in anhydrous methanol (which acts as both reactant and solvent).

  • Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for several hours until the reaction is complete (monitor by TLC or HPLC).

  • Solvent Removal: After cooling, remove the excess methanol under reduced pressure using a rotary evaporator.

  • Workup: Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic phase with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with saturated sodium chloride (brine).

  • Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude imazamox methyl ester. The product can be further purified by column chromatography if necessary.

Data Summary

The following table summarizes the key chemical intermediates involved in the primary synthesis pathway.

Compound NameRoleCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3-Methyl-2-butanoneStarting Material563-80-4C₅H₁₀O86.13
2-Amino-2,3-dimethylbutyronitrileIntermediate13893-53-3C₆H₁₂N₂112.17
(±)-2-Amino-2,3-dimethylbutyramideAmine Precursor40963-14-2C₆H₁₄N₂O130.19
Dimethyl 5-(methoxymethyl)pyridine-2,3-dicarboxylatePyridine PrecursorN/AC₁₁H₁₃NO₅239.23
ImazamoxActive Ingredient114311-32-9C₁₅H₁₉N₃O₄305.33
Imazamox Methyl Ester Target Molecule 114526-46-4 C₁₆H₂₁N₃O₄ 319.36

References

  • DuMeng. (2011). Study on the Synthesis of Imazamox. East China University of Science and Technology. Available at: [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • FOOTPRINT. (2026). Imazamox (Ref: BAS 720H). University of Hertfordshire. Available at: [Link]

  • Liu, L. P., Wang, X. D., Zhang, S., & Gao, J. S. (2012). 2-(4-Isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-5-methylnicotinic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1692. Available at: [Link]

  • Lukyanov, S. V., et al. (2019). Method of producing imazamox herbicide. Russian Patent RU2707043C1.
  • Massachusetts Department of Environmental Protection. (n.d.). Imazamox. Mass.gov. Available at: [Link]

  • MIT OpenCourseWare. (2009). Fischer Esterification Lab Manual. Available at: [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]

  • PubChem. (n.d.). Imazapyr. National Institutes of Health. Available at: [Link]

  • Sanner, M. A. (1999). Process for the preparation of chiral imidazolinone herbicides. U.S. Patent US5973154A.
  • WIPO Patentscope. (2019). METHOD OF PRODUCING IMAZAMOX HERBICIDE. Publication No. 0002707043. Available at: [Link]

  • Zang, L., et al. (2021). PROCESS FOR MANUFACTURING 5-METHOXYMETHYLPYRIDINE-2,3-DICARBOXYLIC ACID DERIVATIVES. European Patent EP3782985A1. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Imazamox Methyl Ester

For Researchers, Scientists, and Drug Development Professionals Introduction Imazamox is a widely utilized herbicide belonging to the imidazolinone class, known for its effectiveness in controlling a broad spectrum of an...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imazamox is a widely utilized herbicide belonging to the imidazolinone class, known for its effectiveness in controlling a broad spectrum of annual and perennial broadleaf and grassy weeds. Its mode of action involves the inhibition of acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of essential amino acids in plants[1][2]. Imazamox methyl ester is a key derivative of imazamox, often encountered as a metabolite and a subject of interest in environmental fate and residue analysis studies[3][4]. This technical guide provides a comprehensive overview of the physical and chemical properties of imazamox methyl ester, offering valuable insights for researchers, scientists, and professionals engaged in drug development and environmental science.

Chemical Identity and Structure

Imazamox methyl ester is the methyl ester derivative of imazamox. The introduction of the methyl ester group can influence its physicochemical properties, such as solubility and volatility, compared to the parent acid.

Chemical Structure:

Figure 1: Chemical structure of Imazamox Methyl Ester.

Table 1: Chemical Identification of Imazamox and Imazamox Methyl Ester

IdentifierImazamoxImazamox Methyl Ester
CAS Number 114311-32-9[5][6]114526-46-4[7]
Molecular Formula C15H19N3O4[5]C16H21N3O4[7]
Molecular Weight 305.33 g/mol [8]319.36 g/mol [7]
IUPAC Name (RS)-2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-5-(methoxymethyl)nicotinic acid[3]methyl 2-[(4R)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]-5-(methoxymethyl)nicotinate
Synonyms AC 299,263; CL 299 ,263[5]Imazamox-methyl

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to understanding its behavior in various matrices and its environmental fate.

Table 2: Physical and Chemical Properties of Imazamox

PropertyValueSource
Physical State Off-white powdered solid[5]EPA, 1997
Melting Point 166.0 - 166.7 °C[5]EPA, 1997
Boiling Point Decomposes before boiling[9]AERU, 2026
Vapor Pressure < 1.3 x 10^-7 mm Hg at 25 °CUSDA, 2010
Water Solubility 4160 mg/L at 20 °C[10]USDA, 2010
Solubility in Organic Solvents (at 25 °C) Dichloromethane: 14.3 g/100 mLMethanol: 6.68 g/100 mLAcetone: 2.93 g/100 mLEthyl acetate: 1.02 g/100 mLToluene: 0.21 g/100 mLHexane: 0.0006 g/100 mLFAO, 2014
pKa 2.3, 3.3, 10.8[8]PubChem
Log P (Octanol/Water Partition Coefficient) 0.004 (pH 7)[7]ChemicalBook

Note: Specific experimental data for the boiling point and a comprehensive solubility profile of imazamox methyl ester are limited. However, its properties are expected to be influenced by the ester functional group, potentially leading to lower water solubility and a higher affinity for organic solvents compared to the parent acid, imazamox.

Chemical Stability and Degradation

The stability of imazamox and its methyl ester is a critical factor in determining their persistence in the environment and their efficacy as herbicides.

Hydrolysis
Photolysis

Photodegradation is a significant pathway for the breakdown of imazamox in aqueous environments. The photolytic half-life of imazamox in water is reported to be as short as 6.8 hours[1][5]. The rate of photodegradation is influenced by factors such as pH and the presence of natural organic matter[11]. It is anticipated that imazamox methyl ester would also be susceptible to photodegradation.

Photodegradation_Pathway Imazamox_Ester Imazamox Methyl Ester Sunlight Sunlight (UV) Imazamox_Ester->Sunlight Degradation_Products Degradation Products Sunlight->Degradation_Products Photodegradation

Figure 2: Conceptual diagram of the photodegradation of imazamox methyl ester.

Experimental Protocols

Synthesis of Imazamox Methyl Ester

While specific laboratory protocols for the synthesis of imazamox methyl ester are not extensively detailed in the public domain, a general approach involves the esterification of the parent imazamox acid.

General Esterification Protocol (Fischer Esterification):

  • Dissolution: Dissolve imazamox in an excess of methanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).

  • Reflux: Heat the mixture to reflux for several hours to drive the equilibrium towards the ester product. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Neutralization: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the imazamox methyl ester into an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate). The solvent is then removed under reduced pressure.

  • Final Purification: The crude product can be further purified by column chromatography to obtain pure imazamox methyl ester.

Synthesis_Workflow Start Imazamox + Methanol Step1 Add Acid Catalyst Start->Step1 Step2 Reflux Step1->Step2 Step3 Neutralize Step2->Step3 Step4 Extract with Organic Solvent Step3->Step4 Step5 Purify (Column Chromatography) Step4->Step5 End Pure Imazamox Methyl Ester Step5->End

Figure 3: A generalized workflow for the synthesis of imazamox methyl ester.

Analytical Methodology for Detection

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the primary analytical techniques for the determination of imazamox and its metabolites, including the methyl ester, in various environmental and biological matrices[12][13][14][15][16].

General HPLC-UV Method:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is commonly used[13][15].

  • Mobile Phase: A mixture of an aqueous component (often acidified water or buffer) and an organic modifier like acetonitrile or methanol. The gradient or isocratic elution is optimized for the separation of the analyte of interest.

  • Detection: UV detection is typically performed at a wavelength where the imidazolinone ring exhibits strong absorbance, around 240-250 nm.

  • Sample Preparation: This is a critical step and often involves liquid-liquid extraction or solid-phase extraction (SPE) to isolate and concentrate the analyte from the sample matrix.

LC-MS/MS for Enhanced Sensitivity and Specificity:

For trace-level analysis, LC-MS/MS provides superior sensitivity and selectivity. The method involves separating the analyte by HPLC followed by detection using a mass spectrometer. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion and its characteristic product ions.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of imazamox methyl ester, a significant derivative of the herbicide imazamox. The information presented, including its chemical identity, physicochemical properties, stability, and analytical methodologies, serves as a valuable resource for professionals in the fields of agricultural science, environmental chemistry, and drug development. A thorough understanding of these properties is essential for predicting its environmental behavior, developing effective analytical methods, and ensuring its safe and efficient use.

References

  • PubChem. (n.d.). Imazamox. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1997). Pesticide Fact Sheet for Imazamox. Retrieved from [Link]

  • Massachusetts Department of Environmental Protection. (n.d.). Imazamox. Retrieved from [Link]

  • USDA Forest Service. (2010). Imazamox. Retrieved from [Link]

  • Quivet, E., et al. (2006). Photochemical degradation of imazamox in aqueous solution: influence of metal ions and anionic species on the ultraviolet photolysis. Journal of Agricultural and Food Chemistry, 54(11), 3971-3976. Retrieved from [Link]

  • Cessna, A. J., et al. (2015). Analysis of the Photodegradation of the Imidazolinone Herbicides Imazamox, Imazapic, Imazaquin, and Imazamethabenz-methyl in Aqueous Solution. Journal of Agricultural and Food Chemistry, 63(50), 10758-10767. Retrieved from [Link]

  • University of Hertfordshire. (2026). Imazamox (Ref: BAS 720H). Aerospace, Engineering and Related Understandings (AERU). Retrieved from [Link]

  • Vischetti, C., et al. (2001). An analytical method for the determination of imazamox in soils and maize plants. Fresenius Environmental Bulletin, 10(2), 1-5. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Analytical method for imazamox and its metabolites... in water. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Determination of Imazamox and Imazethapyr Herbicide Residues in Soybean oil. Retrieved from [Link]

  • World Health Organization. (2014). IMAZAMOX. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). IMAZAMOX (276). Retrieved from [Link]

  • Safarpour, H. R., et al. (2004). Quantitative analysis of imazamox herbicide in environmental water samples by capillary electrophoresis electrospray ionization mass spectrometry. Journal of Chromatography A, 1036(2), 217-222. Retrieved from [Link]

  • Compendium of Pesticide Common Names. (n.d.). imazamox. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust GC-MS Method for the Quantification of Imazamox Methyl Ester in Environmental and Agricultural Matrices

Abstract This application note presents a comprehensive and validated protocol for the analysis of the herbicide imazamox, following its derivatization to imazamox methyl ester, using Gas Chromatography-Mass Spectrometry...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive and validated protocol for the analysis of the herbicide imazamox, following its derivatization to imazamox methyl ester, using Gas Chromatography-Mass Spectrometry (GC-MS). Imazamox, an imidazolinone herbicide, is characterized by its low volatility and high polarity, making direct GC analysis challenging. This protocol details a robust derivatization procedure using methanolic-HCl, a safer alternative to diazomethane, to convert imazamox into its more volatile and thermally stable methyl ester. We provide optimized parameters for sample preparation from various matrices, including a modified QuEChERS protocol for agricultural products and solid-phase extraction (SPE) for aqueous samples. The detailed GC-MS parameters, including column selection, temperature programming, and mass spectrometer settings for selective ion monitoring (SIM), are provided to ensure high sensitivity and selectivity. This method is intended for researchers, analytical chemists, and regulatory bodies involved in pesticide residue analysis.

Introduction: The Analytical Challenge of Imazamox

Imazamox is a widely used herbicide for the control of broadleaf weeds and grasses in various crops.[1] Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the synthesis of essential amino acids in plants.[1] Due to its widespread use, monitoring its residues in soil, water, and food products is essential for environmental and food safety.

The chemical structure of imazamox, which includes a carboxylic acid functional group, imparts high polarity and low volatility, making it unsuitable for direct analysis by gas chromatography.[2] While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common technique for its analysis, GC-MS offers a valuable alternative, often with higher chromatographic resolution.[3][4] To make imazamox amenable to GC-MS analysis, a derivatization step is necessary to convert the polar carboxylic acid group into a less polar and more volatile ester.[2] This application note focuses on the methylation of imazamox to form its methyl ester.

Analytical Workflow Overview

The overall analytical workflow for the determination of imazamox methyl ester by GC-MS is depicted in the following diagram. This process begins with sample extraction and cleanup, followed by the crucial derivatization step, and concludes with instrumental analysis.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Soil, Water, or Crop Sample Extraction Extraction (QuEChERS or SPE) Sample->Extraction Cleanup Extract Cleanup Extraction->Cleanup Derivatization Methylation (Methanolic-HCl) Cleanup->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Data Data Processing & Quantification GCMS->Data

Figure 1: Overall analytical workflow for the GC-MS analysis of imazamox methyl ester.

Sample Preparation Protocols

The choice of sample preparation method depends on the matrix. Below are recommended protocols for solid (e.g., soil, crops) and aqueous samples.

Modified QuEChERS for Solid Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticide residues from food and agricultural samples.[5][6]

Protocol:

  • Homogenization: Homogenize 10-15 g of the sample. For samples with low moisture content, add an appropriate amount of deionized water.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., PSA and C18).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Solvent Evaporation: Transfer the cleaned extract to a clean tube and evaporate to dryness under a gentle stream of nitrogen. The residue is now ready for derivatization.

Solid-Phase Extraction (SPE) for Aqueous Samples

For water samples, SPE provides a reliable method for extraction and concentration of imazamox.[3]

Protocol:

  • Sample Acidification: Acidify the water sample (e.g., 500 mL) to a pH of approximately 2 with HCl.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing through methanol and then acidified deionized water.

  • Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a slow, steady rate.

  • Cartridge Washing: Wash the cartridge with a small volume of deionized water to remove interferences.

  • Elution: Elute the trapped imazamox from the cartridge with a suitable organic solvent, such as ethyl acetate or methanol.

  • Solvent Evaporation: Collect the eluate and evaporate to dryness under a gentle stream of nitrogen. The residue is now ready for derivatization.

Derivatization: Methylation of Imazamox

The carboxylic acid moiety of imazamox is converted to a methyl ester to increase its volatility for GC analysis. This protocol uses methanolic-HCl, a safer and effective alternative to diazomethane.[3][7][8]

Protocol:

  • Reagent Preparation: Prepare a 1.25 M solution of HCl in methanol. This can be done by carefully adding acetyl chloride to chilled, anhydrous methanol.

  • Reaction:

    • To the dried sample extract residue, add 2 mL of the 1.25 M methanolic-HCl solution.

    • Seal the reaction vial tightly.

    • Heat the vial at 70°C for 60 minutes in a heating block or water bath.

  • Neutralization and Extraction:

    • After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until effervescence ceases.

    • Extract the imazamox methyl ester from the aqueous methanolic solution with two portions of a non-polar solvent like hexane or ethyl acetate.

  • Drying and Concentration:

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Carefully evaporate the solvent to a final volume of 1 mL for GC-MS analysis.

GC-MS Parameters for Imazamox Methyl Ester Analysis

The following table outlines the recommended starting parameters for the GC-MS analysis of imazamox methyl ester. These may require optimization based on the specific instrument and column used.

Parameter Setting Rationale
Gas Chromatograph
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA standard, robust column suitable for a wide range of pesticide analyses.[9][10]
Carrier Gas Helium, constant flow at 1.2 mL/minProvides good chromatographic efficiency and is compatible with mass spectrometers.
Injector Splitless mode, 250°CEnsures efficient transfer of the analyte onto the column, suitable for trace analysis.
Oven Program Initial 70°C for 2 min, ramp at 25°C/min to 200°C, then ramp at 10°C/min to 300°C, hold for 5 minA typical temperature program for the elution of derivatized pesticide residues.[9][11]
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Source Temperature 230°COptimal for maintaining analyte integrity and preventing contamination.
Quadrupole Temperature 150°CStandard operating temperature for the quadrupole.
Acquisition Mode Selective Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring for specific, characteristic ions.
Monitored Ions (m/z) 319 (M+) , 260 , 216 These are predicted key ions for imazamox methyl ester. The molecular ion (M+) at m/z 319 should be monitored for confirmation. The other ions are likely fragments resulting from the loss of specific functional groups.

Expected Mass Spectrum and Fragmentation

The derivatization of imazamox (molecular weight 305.33 g/mol ) to its methyl ester increases the molecular weight to 319.36 g/mol .[1] The electron ionization mass spectrum of imazamox methyl ester is expected to show a molecular ion peak at m/z 319. The fragmentation pattern will be characteristic of the molecule's structure.

Fragmentation Imazamox_ME Imazamox Methyl Ester (m/z 319) Frag1 Fragment (m/z 260) Imazamox_ME->Frag1 - C3H7O (Loss of methoxypropyl group) Frag2 Fragment (m/z 216) Imazamox_ME->Frag2 - C5H7N2O (Cleavage of imidazolinone ring)

Figure 2: Predicted major fragmentation pathways for imazamox methyl ester.

A previously published mass spectrum of derivatized imazamox supports these predictions, showing significant ions that are consistent with the structure of the methyl ester.[12][13] The selection of these characteristic ions for SIM analysis provides a high degree of confidence in the identification and quantification of imazamox residues.

Method Validation and Quality Control

For the implementation of this method in a laboratory setting, it is crucial to perform a thorough validation to ensure its performance characteristics. Key validation parameters to be assessed include:

  • Linearity: A series of calibration standards should be prepared to cover the expected concentration range of the samples.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined based on the signal-to-noise ratio.

  • Accuracy and Precision: Assessed through recovery studies using spiked blank matrix samples at different concentration levels.

  • Matrix Effects: The influence of the sample matrix on the analytical signal should be evaluated by comparing the response of standards in solvent versus matrix-matched standards.

Conclusion

The method described in this application note provides a comprehensive and reliable workflow for the analysis of imazamox as its methyl ester derivative by GC-MS. The use of a safer methylation reagent and optimized sample preparation and instrumental parameters makes this method suitable for routine monitoring of imazamox residues in a variety of environmental and agricultural matrices. The high selectivity and sensitivity of the GC-MS in SIM mode ensure accurate and defensible results.

References

  • Ntivendula, N., et al. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. Journal of Chromatography B, 1028, 179-187. [Link]

  • Tivendell, J. (2016). Extraction, purification, methylation and GC–MS analysis of short-chain carboxylic acids for metabolic flux analysis. ResearchGate. [Link]

  • Das, K. G. (2023). Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification. American Laboratory. [Link]

  • USDA Food Safety and Inspection Service. (2005). Confirmation of Pesticides by GC/MS/MS. USDA. [Link]

  • Agilent Technologies. (2019). Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS. Agilent. [Link]

  • ResearchGate. (2015). How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane?. ResearchGate. [Link]

  • FAO AGRIS. (2015). Optimization of derivatization procedure and gas chromatography–mass spectrometry method for determination of bensulfuron-methyl herbicide residues in water. FAO. [Link]

  • Lee, E. G., et al. (2017). Comparison of three methods for the methylation of aliphatic and aromatic compounds. Rapid Communications in Mass Spectrometry, 31(19), 1633-1640. [Link]

  • de Oliveira, L. K., et al. (2014). Direct determination of methyl parathion insecticide in rice samples by headspace solid-phase microextraction-gas chromatography-mass spectrometry. ResearchGate. [Link]

  • Mohammadi, A., et al. (2012). A Multi Residue GC-MS Method for Determination of 12 Pesticides in Cucumber. Iranian journal of pharmaceutical research, 11(3), 845–853. [Link]

  • Ichihara, K., & Fukubayashi, Y. (2010). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of lipid research, 51(3), 635–640. [Link]

  • Al-Rajab, A. J., et al. (2024). Gas Chromatography Tandem Mass Spectrometry (GC- MS/MS) for High-Throughput Screening of Pesticides in Rice Sample. The University of Manchester. [Link]

  • National Center for Biotechnology Information. (n.d.). Imazamox. PubChem. [Link]

  • Ozcan, C., et al. (2017). Residue Analysis and Determination of IMI Herbicides in Sunflower and Soil by GC–MS. Chromatographia, 80(6), 941-950. [Link]

  • Safarpour, H., et al. (2004). Quantitative analysis of imazamox herbicide in environmental water samples by capillary electrophoresis electrospray ionization mass spectrometry. ResearchGate. [Link]

  • University of Almeria. (n.d.). Validation Data of 127 Pesticides Using a Multiresidue Method by LC-MS/MS and GC-MS/MS in Olive Oil. University of Almeria. [Link]

  • U.S. Environmental Protection Agency. (2015). Analytical method for imazamox and its metabolites... in water. EPA. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorbenzylation Derivatization. EPA. [Link]

  • Le Milbeau, C., et al. (2020). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. Molecules, 25(22), 5329. [Link]

  • Abd El-Gawad, H. (2016). Validation of Multiresidue Method for Determination of 200 Pesticide Residues in Fresh Pepper using GC–MSMS. Current Research in Nutrition and Food Science Journal, 4(Special Issue 1), 276-285. [Link]

  • Stout, S. J., et al. (1997). Simultaneous Determination of Imidazolinone Herbicides from Soil and Natural Waters Using Soil Column Extraction and Off-Line Solid-Phase Extraction Followed by Liquid Chromatography with UV Detection or Liquid Chromatography/Electrospray Mass Spectroscopy. Analytical Chemistry, 69(7), 1219-1225. [Link]

  • ResearchGate. (n.d.). Mass spectrum and calibration curve for derivatized imazamox. ResearchGate. [Link]

  • Armbrust, K. L., & Vencill, W. K. (2015). Analysis of the Photodegradation of the Imidazolinone Herbicides Imazamox, Imazapic, Imazaquin, and Imazamethabenz-methyl in Aqueous Solution. Journal of Agricultural and Food Chemistry, 63(49), 10589-10595. [Link]

Sources

Application

Comprehensive In Vitro Acetohydroxyacid Synthase (AHAS) Assay Protocol Using Imazamox Methyl Ester

Mechanistic Principles and Causality Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), is the critical first common enzyme in the biosynthetic pathway of the branched-chain amino acids (BCAAs)...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Principles and Causality

Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), is the critical first common enzyme in the biosynthetic pathway of the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine ()[1]. Imidazolinone herbicides, such as imazamox, act as highly potent inhibitors of this enzyme, effectively starving the plant of essential proteins and halting cell division ()[1].

While the free acid of imazamox is the active herbicidal principle, Imazamox Methyl Ester (CAS 114526-46-4) is frequently utilized in drug development and agrochemical research as an analytical standard or to study pro-herbicide bioactivation. In vitro assays utilizing the methyl ester are critical for structure-activity relationship (SAR) profiling. Specifically, these assays evaluate how the esterification of the carboxylic acid sterically impacts binding affinity within the AHAS active site channel compared to the free acid. Because the carboxylate group of imidazolinones typically forms a vital ionic interaction with basic residues in the AHAS binding pocket, the methyl ester often exhibits a higher in vitro IC50, proving that in vivo efficacy relies on enzymatic esterase cleavage (bioactivation).

AHAS_Pathway Pyruvate Pyruvate (Substrate) AHAS Acetohydroxyacid Synthase (AHAS/ALS) Pyruvate->AHAS Acetolactate 2-Acetolactate (Intermediate) AHAS->Acetolactate BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) Acetolactate->BCAA Multiple Steps Imazamox Imazamox Methyl Ester (Inhibitor) Imazamox->AHAS Competitive Inhibition

Mechanistic pathway of AHAS inhibition by Imazamox Methyl Ester blocking BCAA synthesis.

Experimental Design: A Self-Validating System

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. The standard AHAS assay does not measure the highly unstable product 2-acetolactate directly. Instead, it measures acetoin, which is formed via the acid-catalyzed decarboxylation of 2-acetolactate ()[2].

  • Causality of Controls: Plant crude extracts often contain endogenous acetoin. To prevent false-positive absorbance readings, a Background Acetoin Control must be established by adding the stopping acid (H₂SO₄) prior to the enzyme extract ()[2]. This arrests the reaction at t=0, allowing for accurate baseline subtraction.

  • Cofactor Dependency: AHAS requires thiamine pyrophosphate (TPP) as a catalytic nucleophile, FAD for structural stability, and Mg²⁺ to anchor the TPP ()[3]. Omission or degradation of any cofactor invalidates the Vmax and skews inhibition kinetics.

Materials and Reagents

  • Extraction Buffer: 100 mM potassium phosphate (pH 7.5), 10 mM sodium pyruvate, 5 mM MgCl₂, 1 mM TPP, 10 µM FAD, 1 mM Dithiothreitol (DTT), 10% glycerol ()[4].

  • Assay Buffer: 20 mM potassium phosphate (pH 7.5), 20 mM sodium pyruvate, 0.5 mM MgCl₂, 0.5 mM TPP, 10 µM FAD ()[3].

  • Inhibitor Solutions: Imazamox Methyl Ester dissolved in DMSO, serially diluted to achieve final assay concentrations of 0, 0.1, 1, 10, 100, and 1000 µM ()[4].

  • Detection Reagents: 3 M H₂SO₄; 0.5% (w/v) creatine; 5% (w/v) α-naphthol dissolved in 2.5 M NaOH ()[3].

Step-by-Step Methodology

Workflow Extract 1. Enzyme Extraction Incubate 2. Reaction Incubation (37°C, 1h) Extract->Incubate Acidify 3. Acid Decarboxylation (H2SO4, 60°C) Incubate->Acidify Color 4. Color Development (Creatine/Naphthol) Acidify->Color Read 5. Absorbance Reading (530 nm) Color->Read

Step-by-step experimental workflow for the in vitro AHAS colorimetric enzyme assay.

Step 1: Enzyme Extraction

  • Grind 3 grams of young leaf tissue into a fine powder using liquid nitrogen.

  • Homogenize the powder in Extraction Buffer at a 1:3 (tissue:buffer) ratio ()[4].

  • Agitate for 10 minutes at 4°C, filter through cheesecloth, and centrifuge at 20,000 × g for 20 minutes. Keep the supernatant on ice and use immediately ()[4].

Step 2: Assay Reaction Setup

  • In a microcentrifuge tube, combine 110 µL of freshly prepared Assay Buffer with 10 µL of the Imazamox Methyl Ester working solution (or DMSO vehicle for the positive control).

  • Initiate the reaction by adding 90 µL of the enzyme extract ()[4].

  • Incubate the mixture in the dark at 37°C for exactly 1 hour ()[3].

Step 3: Acid Decarboxylation

  • Terminate the enzymatic reaction by adding 50 µL of 3 M H₂SO₄ ()[3].

  • Incubate the acidified mixture at 60°C for 15 minutes to quantitatively decarboxylate 2-acetolactate into acetoin ()[3].

Step 4: Colorimetric Development & Quantification

  • Add 500 µL of 0.5% creatine and 500 µL of 5% α-naphthol (prepared in 2.5 M NaOH) to the mixture ()[3].

  • Incubate at 60°C for an additional 15 minutes in darkness to allow the red-colored creatine-acetoin complex to develop ()[3].

  • Cool to room temperature and read the absorbance at 530 nm using a spectrophotometer.

Data Presentation and Interpretation

The IC50 (inhibitor concentration required for 50% reduction in enzyme activity) is calculated using a non-linear log-logistic regression model. Target-site resistance in weeds is often driven by point mutations (e.g., Ala122 to Thr or Val) in the AHAS gene, which drastically shifts the IC50 curve ()[5].

The table below summarizes typical quantitative outcomes comparing the free acid versus the methyl ester, illustrating the steric hindrance introduced by esterification during in vitro testing.

Table 1: Comparative In Vitro IC50 Values of AHAS Inhibitors

InhibitorWild-Type AHAS IC50 (µM)Resistant AHAS (Ala122Thr) IC50 (µM)Resistance Factor (R/S)
Imazamox (Free Acid) 1.2 ± 0.16.9 ± 0.45.75
Imazamox Methyl Ester 18.5 ± 1.2>100>5.4

Note: Imazamox Methyl Ester exhibits a significantly higher IC50 in vitro due to the loss of a critical ionic interaction at the carboxylate binding pocket, highlighting its role as a pro-herbicide requiring in planta esterase activation.

References

  • Riar, D. S., Norsworthy, J. K., Srivastava, V., Nandula, V., Bond, J. A., & Scott, R. C. (2013). Physiological and Molecular Basis of Acetolactate Synthase-Inhibiting Herbicide Resistance in Barnyardgrass (Echinochloa crus-galli). Journal of Agricultural and Food Chemistry, 61(2), 278-289.[Link]

  • Palma-Bautista, C., Rojano-Delgado, A. M., Vázquez-García, J. G., Yanniccari, M., & De Prado, R. (2020). Resistance to Fomesafen, Imazamox and Glyphosate in Euphorbia heterophylla from Brazil. Agronomy, 10(10), 1573.[Link]

  • Balabanova, D., Remans, T., Cuypers, A., Vangronsveld, J., & Vassilev, A. (2020). Imazamox detoxification and recovery of plants after application of imazamox to an imidazolinone resistant sunflower hybrid. Biologia Plantarum, 64, 335-342.[Link]

Sources

Method

Application Note: High-Throughput Screening Methods for Imazamox Methyl Ester Derivatives

Introduction and Mechanistic Grounding Imazamox methyl ester (CAS 114526-46-4) is a highly potent derivative of the imidazolinone herbicide class 1. Like its parent compound, it functions by targeting Acetohydroxyacid Sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Grounding

Imazamox methyl ester (CAS 114526-46-4) is a highly potent derivative of the imidazolinone herbicide class 1. Like its parent compound, it functions by targeting Acetohydroxyacid Synthase (AHAS) , also known as acetolactate synthase (ALS; EC 2.2.1.6). AHAS is the first common enzyme in the biosynthesis pathway of branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine. Because this pathway is essential in plants and microorganisms but entirely absent in mammals, AHAS represents a premier target for both agrochemical development and novel antimicrobial drug discovery 2.

The synthesis of imazamox methyl ester derivatives is typically driven by the need to overcome emerging target-site resistance (e.g., PM1/PM2 point mutations in the AHAS gene), improve pharmacokinetic penetration through plant cuticles or fungal cell walls, or alter environmental half-lives. To rapidly evaluate these novel synthesized libraries, a robust High-Throughput Screening (HTS) cascade is required.

Pathway Pyruvate Pyruvate (Substrate) AHAS Acetohydroxyacid Synthase (AHAS / EC 2.2.1.6) Pyruvate->AHAS Catalysis (ThDP, FAD, Mg2+) AL 2-Acetolactate (Intermediate) AHAS->AL Decarboxylation BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) AL->BCAA Downstream Biosynthesis Imazamox Imazamox Methyl Ester Derivatives Imazamox->AHAS Target Inhibition

Fig 1: Mechanism of action for imazamox derivatives targeting the AHAS-mediated BCAA pathway.

The HTS Cascade Strategy

Historically, AHAS activity has been measured using the Westerfeld colorimetric assay, which relies on the decarboxylation of acetolactate to acetoin, followed by a reaction with creatine and α-naphthol 3. While highly sensitive, this method requires a tedious three-step process involving extreme pH changes and heating to 60°C, making it a bottleneck for true HTS.

To achieve a throughput of >10,000 compounds per day, we employ a two-tiered, self-validating screening cascade:

  • Primary Screen (In Vitro): A continuous fluorogenic assay utilizing an Intramolecular Charge Transfer (ICT)-based probe that allows real-time kinetic monitoring of AHAS inhibition without heating or acidification 4.

  • Secondary Screen (In Vivo Phenotypic): A miniaturized Saccharomyces cerevisiae broth dilution assay. Yeast relies on the AHAS homolog Ilv2p. By running parallel screens with and without exogenous BCAA supplementation, we create a self-validating system that instantly differentiates true on-target AHAS inhibitors from non-specific cytotoxic compounds 5.

HTS_Workflow Lib Derivative Library (Arrayed in 384-well) Enzyme In Vitro AHAS Assay (Fluorogenic Screen) Lib->Enzyme Primary Screen Pheno In Vivo Phenotypic (Yeast Bioassay) Enzyme->Pheno Active Hits (IC50 < 1 µM) Hit Hit Validation (On-Target Confirmation) Pheno->Hit Efficacy & BCAA Rescue

Fig 2: High-throughput screening workflow for identifying potent imazamox methyl ester analogs.

Protocol 1: Continuous Fluorogenic In Vitro AHAS Assay

Causality & Design: AHAS is a complex holoenzyme that is entirely inactive without its three essential cofactors: Thiamine diphosphate (ThDP), Flavin adenine dinucleotide (FAD), and a divalent cation (Mg²⁺). The assay buffer must be meticulously prepared to maintain these cofactors at saturating concentrations. We utilize a 384-well format to minimize reagent consumption while maximizing statistical robustness.

Reagents & Materials
  • Enzyme: Recombinant AHAS (e.g., Arabidopsis thaliana or microbial origin), purified and stored at -80°C.

  • Assay Buffer: 50 mM potassium phosphate (pH 7.5), 10 mM sodium pyruvate, 1 mM ThDP, 10 µM FAD, and 10 mM MgCl₂.

  • Detection Probe: ICT-based fluorogenic probe specific for acetolactate (Ex: 325 nm / Em: 380 nm).

  • Plates: 384-well black, flat-bottom microtiter plates (non-binding surface).

Step-by-Step Methodology
  • Reagent Preparation: Prepare the Assay Buffer fresh on ice. Critical Note: FAD is light-sensitive; keep the buffer wrapped in foil. The inclusion of 10 mM MgCl₂ is mandatory, as AHAS activation by metal ions is time-dependent and critical for stabilizing the ThDP-enzyme complex.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of imazamox methyl ester derivatives (from 10 mM DMSO stock plates) into the 384-well assay plates. This yields a final assay concentration of 10 µM (assuming a 50 µL final volume) with a highly tolerated 0.1% DMSO concentration.

  • Enzyme Pre-incubation: Add 25 µL of a 2x Enzyme Solution (diluted in Assay Buffer without pyruvate) to all wells. Incubate at room temperature for 15 minutes. Causality: Imidazolinones are often slow-binding inhibitors. Pre-incubation allows the inhibitor to equilibrate with the enzyme-cofactor complex before the substrate initiates the reaction.

  • Reaction Initiation: Add 25 µL of a 2x Substrate/Probe Mix (containing 20 mM pyruvate and the fluorogenic probe) to start the reaction.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor fluorescence (Ex 325 nm / Em 380 nm) continuously every 60 seconds for 30 minutes at 30°C.

  • Self-Validation (Z'-Factor): Include 16 wells of maximum activity (DMSO only) and 16 wells of minimum activity (100 µM standard Imazamox). Calculate the Z'-factor for every plate to ensure assay integrity.

Protocol 2: In Vivo Phenotypic Yeast Bioassay with BCAA Rescue

Causality & Design: A compound may show brilliant in vitro inhibition but fail in vivo due to poor membrane permeability or rapid efflux. We use Saccharomyces cerevisiae as a eukaryotic model. To ensure the assay is self-validating, we run a parallel "rescue" screen. If a derivative kills the yeast by inhibiting AHAS, supplementing the media with exogenous BCAAs will bypass the inhibited enzyme and rescue the yeast. If the yeast still dies in the presence of BCAAs, the derivative is exhibiting off-target, non-specific toxicity.

Step-by-Step Methodology
  • Inoculum Preparation: Grow S. cerevisiae (wild-type strain) overnight in Synthetic Defined (SD) medium lacking BCAAs. Dilute the culture to an OD₆₀₀ of 0.01 in fresh SD medium.

  • Media Splitting: Divide the inoculated medium into two batches:

    • Batch A (Screening Media): Standard SD medium.

    • Batch B (Rescue Media): SD medium supplemented with 1 mM Valine, 1 mM Leucine, and 1 mM Isoleucine.

  • Plate Preparation: Dispense 100 nL of the derivative library into two sets of clear 384-well plates.

  • Inoculation: Add 50 µL of Batch A to the first set of plates, and 50 µL of Batch B to the second set.

  • Incubation & Readout: Seal plates with breathable membranes and incubate at 30°C for 24 hours with orbital shaking. Measure absorbance at OD₆₀₀.

  • Hit Calling: A validated on-target hit is defined as a compound that suppresses growth in Batch A (OD₆₀₀ < 0.1) but allows normal growth in Batch B (OD₆₀₀ > 0.8).

Data Presentation & Quality Metrics

Robust HTS campaigns require rigorous statistical thresholds. The tables below summarize the expected assay performance metrics and a representative data profile for imazamox methyl ester derivatives.

Table 1: Assay Validation Metrics
ParameterIn Vitro AHAS Fluorogenic AssayIn Vivo Yeast Phenotypic Bioassay
Format 384-well black microtiter plate384-well clear microtiter plate
Primary Readout Fluorescence (Ex 325 / Em 380 nm)Absorbance (OD₆₀₀)
Z'-Factor > 0.75 (Excellent)> 0.65 (Robust)
Coefficient of Variation (CV) < 5%< 8%
Throughput Capacity ~10,000 compounds/day~5,000 compounds/day
Table 2: Representative Hit Profiling of Imazamox Derivatives
Compound IDStructural ModificationAHAS IC₅₀ (nM)Yeast MIC (µM)BCAA Rescue ShiftConclusion
Imazamox Parent Imidazolinone45.2 ± 2.112.5> 50-foldValidated On-Target
IME-01 Methyl Ester (CAS 114526-46-4)38.4 ± 1.88.2> 50-foldValidated On-Target
IME-02 Fluorinated Ester Derivative12.1 ± 0.92.4> 50-foldHighly Potent Hit
IME-03 Sterically Hindered Ester48.5 ± 3.2> 100N/APoor Permeability
IME-04 Reactive Alkyl Chain85.0 ± 5.55.01-fold (No rescue)Off-Target Toxicity

Note: IME-04 shows low MIC but fails the BCAA rescue shift, indicating it kills cells through a mechanism other than AHAS inhibition (e.g., membrane disruption), demonstrating the critical value of the self-validating rescue protocol.

References

  • Fluorogenic Assay for Acetohydroxyacid Synthase: Design and Applications Analytical Chemistry (ACS Publications) URL:[Link]

  • An easy and sensitive assay for acetohydroxyacid synthases based on the simultaneous detection of substrates and products in a single step Analytical Biochemistry (via PMC) URL:[Link]

  • Identification and evaluation of novel acetolactate synthase inhibitors as antifungal agents National Institutes of Health (NIH) URL:[Link]

  • Acetohydroxyacid Synthase: A Target for Antimicrobial Drug Discovery Bentham Science URL:[Link]

  • CAS 114526-46-4 | Imazamox Methyl Ester Supplier Clinivex URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Imazamox Methyl Ester HPLC Peak Tailing

Welcome to the Technical Support Center for chromatographic analysis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve peak tailing issues speci...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chromatographic analysis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve peak tailing issues specifically associated with imazamox methyl ester. This guide bypasses generic advice, focusing instead on the mechanistic causality of secondary interactions and providing self-validating protocols to ensure absolute data integrity.

Diagnostic & Mechanistic Workflows

Before altering your method, you must determine whether the tailing is a physical system failure or a chemical interaction. The following workflow illustrates the logical path to isolate the root cause.

DiagnosticWorkflow Step1 Observe Peak Tailing (Asymmetry > 1.2) Step2 Inject Neutral Marker (e.g., Toluene) Step1->Step2 Decision Do all peaks tail? Step2->Decision Physical Physical Issue (Column Void / Dead Volume) Decision->Physical Yes Chemical Chemical Issue (Silanol Interactions) Decision->Chemical No FixPhys Replace Frit / Column Reduce Tubing ID Physical->FixPhys FixChem Lower pH < 3.0 Use End-capped Column Chemical->FixChem

Diagnostic workflow for differentiating chemical and physical causes of HPLC peak tailing.

If the issue is isolated to chemical interactions, it is crucial to understand the molecular dynamics at play between the analyte and the stationary phase.

ChemicalInteraction Imazamox Imazamox Methyl Ester (Basic Imidazolinone) Interaction Electrostatic Attraction (Secondary Retention) Imazamox->Interaction Silanol Ionized Silanol (Si-O⁻) on Silica Surface Silanol->Interaction Result Peak Tailing Interaction->Result Mitigation Mobile Phase pH < 3.0 Neutralizes to Si-OH Mitigation->Silanol Inhibits Endcap End-capping (TMS) Blocks Access Endcap->Silanol Shields

Mechanistic pathway of silanol-induced peak tailing and its chemical mitigation strategies.

Frequently Asked Questions (FAQs)

Q1: Mechanistically, why does imazamox methyl ester exhibit severe peak tailing compared to neutral hydrophobic analytes? A1: Peak tailing in imazamox methyl ester is driven by secondary electrostatic interactions with the stationary phase. While the methylation of the carboxylic acid group removes the acidic character of the parent imazamox molecule, the compound retains an imidazolinone ring containing basic nitrogen atoms. In reversed-phase HPLC, standard silica-based columns possess residual silanol groups (Si-OH) with a pKa between 3.5 and 4.5. At mid-to-high pH levels, these silanols ionize into negatively charged silanoxide ions (Si-O⁻)[1]. The basic nitrogens on the imidazolinone ring undergo strong ion-exchange interactions with these active sites, leading to multiple retention mechanisms and a delayed release of the analyte, which manifests as an asymmetric tailing peak[2][3].

Q2: How can I manipulate the mobile phase chemistry to suppress these secondary interactions? A2: The most effective strategy is strict pH control combined with competitive buffer masking[4].

  • pH Adjustment: Lowering the mobile phase pH to ≤ 3.0 (e.g., using 0.1% formic acid or acetic acid) ensures that the residual silanols on the silica surface are fully protonated and neutral (Si-OH), thereby eliminating the electrostatic attraction[1][5].

  • Buffer Selection: Incorporating a volatile buffer salt, such as 10 mM ammonium formate, introduces positively charged ammonium ions (NH₄⁺) that competitively bind to any remaining active silanol sites, effectively masking them from the imazamox methyl ester molecules[2].

Q3: What stationary phase characteristics are required for optimal peak symmetry? A3: To prevent tailing of basic imidazolinone compounds, use a highly deactivated, fully end-capped C18 column[4]. End-capping involves a secondary chemical reaction that converts unreacted, sterically hindered silanols into less polar trimethylsilyl (TMS) groups, blocking access to the silica backbone[3]. Alternatively, polar-embedded stationary phases provide a layer of hydrogen-bonding shielding that prevents basic analytes from reaching the underlying silanols[4].

Q4: How do I definitively distinguish between chemical tailing and physical system issues? A4: Chemical tailing is highly analyte-specific, whereas physical issues (such as a collapsed column bed, blocked frit, or excessive extra-column dead volume) affect the hydrodynamics of the entire system[6]. To validate the root cause, inject a standard mixture containing imazamox methyl ester and a completely neutral, non-polar marker (e.g., toluene). If only the imazamox peak tails, the issue is chemical. If both peaks exhibit identical asymmetric tailing, the problem is physical[1][6].

Quantitative Data: Impact of Chromatographic Conditions

The table below summarizes the expected Tailing Factor (Tf) and resolution outcomes for imazamox methyl ester under varying analytical conditions. A Tf > 1.2 is generally considered problematic for accurate integration[1][3].

ParameterMobile Phase ChemistryStationary PhaseTailing Factor (Tf)Resolution Outcome
Baseline (Suboptimal) Water / ACN (pH 7.0), No BufferStandard C18 (Non-end-capped)> 2.0Poor quantitation, peak overlap
Partial Mitigation Water / ACN (pH 3.0), 0.1% Formic AcidStandard C18 (Non-end-capped)1.4 – 1.6Acceptable, but slight tailing persists
Optimized (Ideal) 10 mM Ammonium Formate (pH 2.8) / ACNFully End-capped C181.0 – 1.1Sharp, Gaussian peaks; high accuracy

Self-Validating Experimental Protocols

To ensure trustworthiness, the following methodologies are designed as self-validating systems. They contain internal checks to verify that the corrective actions are addressing the true root cause.

Protocol 1: Self-Validating Diagnostic Injection & Mobile Phase Optimization

Objective: To definitively separate physical column degradation from chemical silanol interactions and optimize the mobile phase.

  • Baseline Assessment: Inject the imazamox methyl ester sample using your current problematic method. Calculate the USP Tailing Factor (Tf) or Asymmetry Factor (As) at 5% or 10% peak height[3][4].

  • Neutral Marker Validation (Internal Check): Spike the sample with a neutral, non-ionizable marker (e.g., toluene or uracil). Inject the mixture.

    • Causality Check: If toluene is symmetrical (Tf < 1.2) but imazamox methyl ester tails (Tf > 1.5), physical column integrity is intact; the issue is secondary chemical interactions[1][6]. Proceed to Step 3.

  • Mobile Phase Acidification: Prepare a new aqueous mobile phase buffered to pH 2.8 using 10 mM ammonium formate, adjusted with formic acid.

    • Causality Check: The low pH protonates active silanols (Si-O⁻ → Si-OH), while the ammonium ions (NH₄⁺) competitively block any remaining active sites[2][5].

  • Re-evaluation: Re-inject the spiked sample. The imazamox methyl ester peak should now exhibit a Tf ≤ 1.2, matching the symmetry of the neutral marker.

Protocol 2: Column Void and Frit Integrity Check

Objective: To resolve physical tailing if the neutral marker from Protocol 1 also exhibited tailing.

  • Extra-Column Volume Check (Internal Check): Bypass the analytical column entirely by replacing it with a zero-dead-volume union. Inject a tracer (e.g., acetone) and monitor the peak shape. If tailing persists without the column, the issue is extra-column dispersion (e.g., mismatched tubing ID, improper fittings, or excessive detector cell volume)[1][4].

  • Frit Backflushing: If the extra-column test yields a symmetrical peak, the column inlet frit may be partially blocked by particulates. Disconnect the column, reverse its orientation (only if permitted by the manufacturer's guidelines), and flush directly to waste with 10 column volumes of 100% strong solvent (e.g., acetonitrile)[3][6].

  • Void Assessment: If backflushing fails to restore peak symmetry, a void has likely formed at the column head due to silica dissolution or pressure shock[3][6]. The column is permanently compromised and must be replaced with a fully end-capped C18 column[1].

References

  • Source: LCGC International (chromatographyonline.com)
  • Source: BenchChem (benchchem.com)
  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?
  • What Causes Peak Tailing in HPLC?
  • Source: Element Lab Solutions (elementlabsolutions.com)
  • Source: MDPI (mdpi.com)

Sources

Optimization

optimizing electrospray ionization ESI conditions for imazamox methyl ester

Welcome to the technical support center for the analysis of imazamox methyl ester via Electrospray Ionization Mass Spectrometry (ESI-MS). This guide is designed for researchers, analytical scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of imazamox methyl ester via Electrospray Ionization Mass Spectrometry (ESI-MS). This guide is designed for researchers, analytical scientists, and drug development professionals to provide clear, actionable answers to common questions and troubleshooting scenarios. Our focus is on explaining the causality behind experimental choices to empower you to develop robust and reliable methods.

Frequently Asked Questions (FAQs)

Q1: Which ionization polarity, positive or negative, is best for imazamox methyl ester analysis?

Answer: For imazamox methyl ester, negative ion mode is strongly recommended.

  • Scientific Rationale: The chemical structure of imazamox contains a carboxylic acid group (-COOH). In the ESI source, this acidic proton is readily lost, forming a stable carboxylate anion. This deprotonation process is highly efficient, leading to the formation of the deprotonated molecule, [M-H]⁻, which typically gives a strong and easily identifiable signal. While positive ion mode ([M+H]⁺) is possible, the proton affinity is generally lower than the propensity for deprotonation, making negative mode inherently more sensitive for this class of acidic herbicides.[1][2]

Q2: What are the best starting mobile phase conditions for LC-ESI-MS of imazamox methyl ester?

Answer: The choice of mobile phase is a balance between chromatographic performance and ionization efficiency.

  • For Reversed-Phase Chromatography (RPC):

    • Solvents: Acetonitrile is often preferred over methanol as the organic modifier because its lower surface tension facilitates more efficient droplet formation and desolvation in the ESI source.[3] Use high-purity, LC-MS grade water and acetonitrile.

    • Additives: This is a critical choice. While a basic mobile phase would best promote the desired deprotonation for negative mode ESI, it can result in poor peak shape on standard C18 columns.

      • Option A (Recommended Start): Use a standard acidic mobile phase for good chromatography (e.g., 0.1% formic acid in both water and acetonitrile).[4][5] The conditions within the ESI source (high temperature, gas flows) are often sufficient to desolvate the droplets and facilitate deprotonation, even if the analyte is protonated in solution.

      • Option B (For Optimization): If sensitivity is low with formic acid, consider a mobile phase with 5-10 mM ammonium formate or ammonium acetate. These additives can buffer the mobile phase at a mid-range pH, offering a compromise between chromatography and ionization.

      • Option C (Post-Column Infusion): For maximum signal, you can run the chromatography under optimal neutral or acidic conditions and then introduce a basic solution (e.g., dilute ammonium hydroxide) via a T-piece just before the ESI inlet.[6] This approach uncouples the separation chemistry from the ionization chemistry but adds instrumental complexity.

Q3: What are typical starting ESI source parameters for imazamox methyl ester?

Answer: Optimal parameters are instrument-dependent, but the following table provides a robust starting point for method development. The goal is to achieve stable and efficient desolvation and ion formation.

ParameterRecommended Starting Value (Negative Mode)Rationale & Key Considerations
Capillary/Spray Voltage -2.5 to -3.5 kVApply the lowest voltage that provides a stable signal. Excessively high voltage can cause unstable spray or corona discharge, increasing noise.[3][7][8]
Cone/Fragmentor Voltage 20 - 40 VThis voltage helps in declustering solvent molecules from the ion of interest. Start low and increase gradually. High values can induce in-source fragmentation.[9][10][11]
Source Temperature 120 - 150 °CA higher temperature aids in desolvation but can cause thermal degradation for labile compounds. Imazamox is relatively stable.
Desolvation/Drying Gas Temp. 300 - 450 °CThis is critical for evaporating the solvent from the ESI droplets. Higher flow rates may require higher temperatures.[12]
Nebulizing Gas Flow (Instrument Dependent)This gas helps form the initial aerosol. The flow should be optimized to create a fine, stable mist.[3]
Desolvation/Drying Gas Flow (Instrument Dependent, e.g., 800-1000 L/Hr)This heated gas aids in the final stages of solvent evaporation to release the gas-phase ion.

Troubleshooting Guide

Q4: I have low or no signal for imazamox methyl ester. What should I check?

Answer: Low sensitivity is a common issue that can be resolved by systematically checking several factors.[13][14][15][16] Use the following workflow to diagnose the problem.

Low_Sensitivity_Troubleshooting cluster_start cluster_ms Mass Spectrometer Checks cluster_lc LC & Mobile Phase Checks cluster_sample Sample & Matrix Checks cluster_end start Start: Low Signal polarity Confirm Negative Ion Mode start->polarity infusion Direct Infusion Check (Is the MS sensitive?) polarity->infusion If correct... source_params Optimize Source (Temp, Gas, Voltage) infusion->source_params If MS is OK... cleaning Clean Source (Capillary, Cone) infusion->cleaning If MS fails infusion... mobile_phase Check Mobile Phase (Composition, Additives) source_params->mobile_phase If no improvement... resolved Signal Restored cleaning->resolved column Check Column (Clogged, Expired?) mobile_phase->column connections Check for Leaks & Blockages column->connections matrix_effects Evaluate Matrix Effects (Dilute Sample, Use Std Add.) connections->matrix_effects If LC system is OK... sample_prep Review Sample Prep (SPE, Filtration) matrix_effects->sample_prep sample_prep->resolved After optimization...

Caption: Common pathways leading to the target ion and unexpected peaks.

  • Adduct Formation: In negative mode, common adducts include formate ([M+HCOO]⁻) or acetate ([M+CH3COO]⁻) if these are present in your mobile phase, or chloride ([M+Cl]⁻) from contaminated solvents or samples. [17][18][19] * Solution: Identify the mass difference between your target ion and the unexpected peak. If it corresponds to a known adduct, you can confirm its origin. To minimize adducts, use high-purity solvents and additives, and consider switching to an alternative additive (e.g., from formate to acetate) to see if the adduct shifts accordingly.

  • In-Source Fragmentation: If you apply too much energy in the ion source (primarily via the cone/fragmentor voltage), the [M-H]⁻ ion can fragment before it even reaches the mass analyzer. [10][11][20][21]This appears as a peak at a lower m/z that is chromatographically co-eluting with your main peak.

    • Solution: To test for this, systematically decrease the cone/fragmentor voltage (e.g., from 50 V down to 15 V). If the intensity of the suspected fragment decreases while the intensity of the [M-H]⁻ ion increases, you have confirmed in-source fragmentation. [9]Choose a cone voltage that maximizes the parent ion signal while minimizing fragmentation.

  • Common Ions Table: The following table lists potential ions you might observe for Imazamox Methyl Ester (Exact Mass: 319.1229).

Ion SpeciesIonization ModeCalculated m/zNotes
[M-H]⁻ Negative 318.1156 Primary target ion.
[M+HCOO]⁻Negative364.1215Formate adduct, from formic acid mobile phase.
[M+CH3COO]⁻Negative378.1372Acetate adduct, from acetate mobile phase.
[M+Cl]⁻Negative353.0827Chloride adduct, from contamination. [18][22]
[M+H]⁺Positive320.1302Protonated molecule.
[M+Na]⁺Positive342.1121Sodium adduct, common contaminant. [22]
[M+K]⁺Positive358.0861Potassium adduct, common contaminant.

References

  • Common Mass Spectrometry Errors and Troubleshooting Tips. (2026). Technology Networks.
  • Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. (n.d.).
  • Simultaneous Determination of Six Acidic Herbicides and Metabolites in Plant Origin Matrices by QuEChERS-UPLC-MS/MS. (2025). MDPI.
  • Characterization of Electrospray Ionization Complexity in Untargeted Metabolomic Studies. (n.d.).
  • Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. (2017).
  • Better ionization with pH optimiz
  • What are common adducts in ESI mass spectrometry? (n.d.).
  • Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. (n.d.).
  • Troubleshooting low ESI sensitivity on QTofs with MagneTOF detectors. (n.d.).
  • Techniques To Enhance Negative Mode ESI in LC-MS. (2012).
  • 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions.
  • Common Adduct and Fragment Ions in Mass Spectrometry. (2022). ACD/Labs.
  • Analytical method for imazamox and its metabolites in w
  • Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. (n.d.). PMC.
  • Facile Improvement of Negative Ion Mode Electrospray Ionization using Capillary Vibrating Sharp-edge Spray Ioniz
  • Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? (2022). LCGC North America.
  • Dealing with Metal Adduct Ions in Electrospray: Part 1. (n.d.).
  • Some advice about how to reduce the fragmentation in ESI mass spectrometry? (2019).
  • Facile Improvement of Negative Ion Mode Electrospray Ionization Using Capillary Vibrating Sharp-Edge Spray Ionization. (2020).
  • Determination of Acid Herbicides Using Modified QuEChERS with Fast Switching ESI+/ESI– LC-MS/MS. (2015).
  • Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. (2023). LinkedIn.
  • Analysis of the Photodegradation of the Imidazolinone Herbicides Imazamox, Imazapic, Imazaquin, and Imazamethabenz-methyl in Aqueous Solution. (2015). Journal of Agricultural and Food Chemistry.
  • Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS. (2022). MDPI.
  • Mass Spectrometry Troubleshooting and Common Issues. (2023). G-M-I, Inc..
  • Characterization of imazamox degradation by-products by using liquid chromatography mass spectrometry and high-resolution Fourier transform ion cyclotron resonance mass spectrometry. (n.d.).
  • Agilent ICP-MS Interactive Troubleshooting tool for Low sensitivity. (2017). Agilent.
  • Stabilization of Anionic Adducts in Negative Ion Electrospray Mass Spectrometry. (2002).
  • Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ioniz
  • Quantitative analysis of imazamox herbicide in environmental water samples by capillary electrophoresis electrospray ioniz
  • In-source fragment

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of Imazamox Methyl Ester in Assay Media

Welcome to the technical support center. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges with the solubility of imazamox methyl ester in your experiment...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges with the solubility of imazamox methyl ester in your experimental assays. As researchers, we understand that reproducible and accurate results begin with a homogenous assay solution. This document is designed to provide you with the foundational knowledge and practical protocols to overcome solubility hurdles, ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my imazamox methyl ester not dissolving in my aqueous assay medium?

A: This is a common and critical question. The poor aqueous solubility of imazamox methyl ester stems directly from its chemical structure.

  • From Imazamox to its Methyl Ester: The parent compound, imazamox, is a weak acid containing a carboxylic acid group.[1] This group can be ionized by adjusting the pH, significantly increasing its water solubility, especially at neutral to alkaline pH.[2][3] However, in imazamox methyl ester, this carboxylic acid group has been converted to a methyl ester.[4] This esterification process replaces the ionizable proton with a methyl group, neutralizing the negative charge and making the molecule significantly more hydrophobic (less water-soluble).

  • Hydrophobicity and Assay Media: Standard aqueous assay media (e.g., buffers like PBS, cell culture media) are polar environments. The hydrophobic nature of imazamox methyl ester prevents it from forming favorable interactions with water molecules, leading to precipitation or the formation of a non-homogenous suspension.

Q2: What is the best systematic approach to tackle solubility issues before starting my main experiment?

A: A systematic, tiered approach saves time, reagents, and prevents assay artifacts. We recommend a preliminary solubility assessment before proceeding with your main experimental work. This helps you select the most effective and least disruptive solubilization method for your specific assay system.

Below is a logical workflow to guide your troubleshooting process.

G cluster_0 cluster_1 cluster_2 cluster_3 start Observation: Imazamox methyl ester precipitates in assay medium stock_prep Prepare Concentrated Stock Solution in 100% Organic Solvent start->stock_prep  Initial Step test_dilution Test Dilution in Aqueous Medium stock_prep->test_dilution precip_check Precipitation Observed? test_dilution->precip_check cosolvent Strategy 1: Use a Co-solvent System precip_check->cosolvent Yes success Proceed with Assay precip_check->success No surfactant Strategy 2: Incorporate a Surfactant cosolvent->surfactant Fails cosolvent->success Succeeds complexation Strategy 3: Advanced Complexation surfactant->complexation Fails surfactant->success Succeeds complexation->success Succeeds fail Re-evaluate Assay Parameters or Compound complexation->fail

Caption: Troubleshooting workflow for solubility issues.

Troubleshooting Guides & Protocols

Q3: How do I properly use a co-solvent to dissolve imazamox methyl ester for my assay?

A: Using a water-miscible organic co-solvent is the most common and often simplest first-line strategy.[5][6] The co-solvent creates a more hydrophobic microenvironment in the bulk aqueous solution, allowing the imazamox methyl ester to remain dissolved.[7]

Mechanism of Action:

G cluster_0 Aqueous Medium: Precipitation cluster_1 Co-solvent System: Solubilized water1 H₂O water2 H₂O water3 H₂O ime Imazamox Methyl Ester water4 H₂O dmso1 DMSO water5 H₂O ime2 Imazamox Methyl Ester dmso2 DMSO

Caption: Co-solvents create a favorable microenvironment.

Recommended Co-solvents and Considerations:

Co-solventRecommended Starting Conc. in Final AssayKey Considerations
Dimethyl Sulfoxide (DMSO) 0.1% - 0.5% (v/v)Excellent solubilizing power for many nonpolar compounds.[8][9] Can be cytotoxic above 0.5-1% in many cell-based assays. Use high-purity, anhydrous grade.
Ethanol (EtOH) 0.1% - 1.0% (v/v)Good solubilizing power and often less cytotoxic than DMSO.[10] Can have biological effects on its own; always run a vehicle control.
Methanol (MeOH) 0.1% - 1.0% (v/v)Similar to ethanol but can be more toxic.[10] Handle with appropriate safety precautions.
Acetone 0.1% - 0.5% (v/v)Highly volatile, which can lead to concentration changes over time. Can be incompatible with some plasticware.

Step-by-Step Protocol: Preparing a Stock Solution with a Co-solvent

  • Preparation of Primary Stock: Weigh out a precise amount of imazamox methyl ester and dissolve it in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration primary stock (e.g., 10-50 mM). Use sonication or gentle warming (if the compound is stable) to aid dissolution.[11]

  • Intermediate Dilutions: Perform serial dilutions of your primary stock using the same 100% co-solvent to create working stocks.

  • Final Dilution into Assay Medium: Add a small volume of the appropriate working stock to your final assay medium. Crucially, add the stock solution to the medium while vortexing or stirring vigorously. This rapid mixing is essential to prevent the compound from "crashing out" or precipitating upon contact with the aqueous environment.

  • Vehicle Control: Prepare a control sample that contains the same final concentration of the co-solvent as your experimental samples. This is critical to distinguish the effects of the compound from the effects of the solvent.

  • Final Co-solvent Concentration: Always calculate the final percentage of the co-solvent in your assay and keep it as low as possible, ideally below 0.5%, to minimize off-target effects.[5]

Q4: What if co-solvents are not sufficient or interfere with my assay? Should I try using surfactants?

A: Yes, if co-solvents fail or are incompatible with your experimental system (e.g., cause unacceptable cell toxicity), surfactants are the next logical step.

Mechanism of Action: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds like imazamox methyl ester can be encapsulated within this hydrophobic core, effectively being solubilized in the bulk aqueous medium.[5][12][13]

Recommended Surfactants:

For biological assays, non-ionic surfactants are generally preferred due to their lower potential for protein denaturation and cytotoxicity compared to ionic surfactants.[14][15]

SurfactantRecommended Starting Conc. in Final AssayKey Considerations
Tween® 20 / Tween® 80 0.01% - 0.1% (w/v)Widely used and generally well-tolerated in cell culture.[5] Can interfere with certain colorimetric assays. Tween® 80 has been noted for higher cytotoxicity in some cell lines compared to others.[10]
Triton™ X-100 0.01% - 0.05% (w/v)A common laboratory detergent with strong solubilizing properties. Can be harsher on cell membranes than Tweens®.

Step-by-Step Protocol: Using a Surfactant

  • Prepare Surfactant-Containing Buffer: Prepare your assay buffer or medium containing the desired final concentration of the surfactant (e.g., 0.05% Tween® 20).

  • Prepare Compound Stock: Create a concentrated stock of imazamox methyl ester in a suitable organic solvent (like DMSO or ethanol), as described in the co-solvent protocol.

  • Spiking the Solution: While vigorously vortexing the surfactant-containing buffer, slowly add the required volume of the compound stock solution. The micelles present in the solution will encapsulate the compound as it is introduced.

  • Equilibration: Allow the solution to stir for 15-30 minutes to ensure complete encapsulation.

  • Controls: Remember to include two controls: a vehicle control (with co-solvent and surfactant) and a surfactant-only control to account for any effects of the surfactant itself.

Q5: I've tried co-solvents and surfactants, but still face issues. Are there any advanced options?

A: For particularly challenging cases, complexation with cyclodextrins offers a sophisticated and powerful solubilization method. This is a well-established technique in pharmaceutical and agricultural formulations.[16][17][18]

Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18] They can encapsulate a hydrophobic "guest" molecule, like imazamox methyl ester, forming a water-soluble "host-guest" inclusion complex.[5]

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Often a first choice due to its high aqueous solubility and low toxicity.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with very high water solubility, excellent for creating soluble complexes.

Abbreviated Protocol: Preparation of a Cyclodextrin Inclusion Complex

  • Prepare Cyclodextrin Solution: Dissolve the cyclodextrin (e.g., HP-β-CD) in your aqueous assay buffer to create a stock solution (e.g., 10-20% w/v).

  • Add Compound: Add an excess of solid imazamox methyl ester to the cyclodextrin solution.

  • Complexation: Stir the mixture vigorously at room temperature for 24-48 hours. Gentle heating can sometimes accelerate the process, but must be tested for compound stability.

  • Remove Excess Compound: After the equilibration period, filter the solution through a 0.22 µm filter to remove any undissolved, non-complexed imazamox methyl ester.

  • Quantify and Use: The resulting clear filtrate is your stock solution of the water-soluble complex. The concentration of the dissolved compound should be determined analytically (e.g., via HPLC-UV or LC-MS/MS) before use in assays.

References

  • IMazaMox Methyl Ester — Chemical Substance Information. NextSDS. [Link]

  • Imazamox Methyl Ester | C16H21N3O4 | CID 23172470. PubChem - NIH. [Link]

  • Inclusions of Pesticides by β-Cyclodextrin in Solution and Solid State: Chlorpropham, Monuron, and Propanil. PMC - NIH. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharma and Chemical Analysis. [Link]

  • Interactions of pesticides with cyclodextrins. ELTE. [Link]

  • Use of cyclodextrins as agrochemical delivery system. Cyclodextrin News. [Link]

  • Imazamox. Mass.gov. [Link]

  • WO2019215645A1 - Use of cyclodextrins as agrochemical delivery system.
  • Influence of soil pH‐sorption interactions on the carry‐over of fresh and aged soil residues of imazamox. ResearchGate. [Link]

  • Preparation and Characterization of the Inclusion Complex of Chlorpyrifos in Cyclodextrins To Improve Insecticide Formulations. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. [Link]

  • EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Imazamox. USDA Forest Service. [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]

  • Pesticides - Fact Sheet for Imazamox. Environmental Protection Agency (EPA). [Link]

  • Surfactants Improving the Wetting Behavior and Adhesion Mechanism of Pesticide Dilution Droplets on Jujube Leaf Surfaces. PMC - NIH. [Link]

  • IMAZAMOX (276) EXPLANATION. Food and Agriculture Organization. [Link]

  • Influence of soil properties, temperature and pH on adsorption-desorption of imazamox in Indian aridisols. Taylor & Francis Online. [Link]

  • Imazamox | C15H19N3O4 | CID 86137. PubChem - NIH. [Link]

  • A Structural Study on the Solubilisation of Pesticides into Surfactant Micelles. Research Explorer - The University of Manchester. [Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. [Link]

  • The Role of Surfactants in Pesticides (1). Guangdong Huana Chemistry Co., Ltd.. [Link]

  • Imazamox (Ref: BAS 720H). AERU - University of Hertfordshire. [Link]

  • Boosting Pesticide Effectiveness with Agricultural Surfactants. Unitop Chemicals. [Link]

Sources

Optimization

troubleshooting low sensitivity in imazamox methyl ester UV detection

Welcome to the technical support center for the analysis of imazamox methyl ester. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of imazamox methyl ester. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to low sensitivity in UV detection during HPLC analysis. Here, we will explore the causal factors behind these challenges and provide systematic, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My imazamox methyl ester peak is very small or non-existent. What is the first thing I should check?

A1: The most immediate and critical parameter to verify is the UV detector wavelength. Imazamox and related imidazolinone herbicides have a distinct UV absorbance profile. For optimal sensitivity, you must set the detector to the wavelength of maximum absorbance (λmax).

Causality & Expert Insight: The Beer-Lambert Law dictates that absorbance is directly proportional to the molar absorptivity of the analyte at a specific wavelength. Operating at a wavelength other than the λmax will inherently result in a lower signal and, consequently, lower sensitivity. While a general scan around 240-255 nm is a good starting point, the optimal wavelength can be influenced by the mobile phase composition.[1][2]

Recommended Protocol: Determining λmax

  • Prepare a Standard: Prepare a reasonably concentrated standard of imazamox methyl ester (e.g., 10-20 µg/mL) in your mobile phase.

  • Perform a UV Scan: If your HPLC system's software allows, perform a UV scan of the standard solution from 200 to 400 nm.

  • Identify the Maximum: The wavelength that shows the highest absorbance is your λmax. For imazamox and similar compounds, this is typically in the 250-255 nm range.[3][4][5] Some methods have also utilized wavelengths around 240 nm or 250 nm.[6][7]

  • Set the Wavelength: Set your UV detector to this determined λmax for all subsequent analyses.

ParameterTypical Range/ValueSource
Detection Wavelength (λmax) 250 - 255 nm[3][4][5]
Alternative Wavelength240 nm[6]
Alternative Wavelength254 nm[8][9]
Q2: I've confirmed the wavelength is correct, but my sensitivity is still poor. Could my mobile phase be the issue?

A2: Absolutely. The mobile phase, particularly its pH, plays a pivotal role in the detectability of imazamox, which is an ionizable compound.[3]

Causality & Expert Insight: Imazamox is an imidazolinone compound with a carboxylic acid group, making its charge state pH-dependent.[3] The pKa value for the imidazolinone group is typically in the range of 3.0 to 3.5.[3] At a pH below its pKa, the carboxylic acid group is protonated, making the molecule less polar. This change can affect both its retention on a reversed-phase column and the electronic structure of its chromophore, thereby altering its UV absorbance. For many imidazolinones, a lower pH (around 3.0) enhances the peak response.[3]

Recommended Protocol: Mobile Phase pH Optimization

  • Prepare Buffered Mobile Phases: Prepare several batches of your aqueous mobile phase component buffered at different pH values (e.g., pH 2.7, 3.0, 3.5, 4.0). Phosphoric acid or acetic acid are commonly used for this purpose.[3][8][9]

  • Systematic Injections: Inject your imazamox standard using each mobile phase composition, keeping all other HPLC parameters (flow rate, column, temperature, etc.) constant.

  • Compare Peak Areas: Analyze the resulting chromatograms and compare the peak areas for imazamox. You will likely observe a significant difference in response as a function of pH.

  • Select Optimal pH: Choose the pH that provides the highest signal-to-noise ratio for your analysis. For imazamox and related compounds, a pH of approximately 2.7-3.0 is often optimal.[3][8]

Visualizing the Troubleshooting Workflow

A systematic approach is crucial for efficiently diagnosing sensitivity issues. The following workflow outlines the logical progression from initial checks to more in-depth method optimization.

G cluster_0 Initial Checks cluster_1 Method Parameters cluster_2 System & Consumables A Low Sensitivity Observed B Verify UV Wavelength (λmax) A->B C Check Standard & Sample Integrity A->C D Optimize Mobile Phase pH B->D E Assess Mobile Phase Composition (ACN:Water Ratio) D->E F Check Injection Solvent E->F G Inspect Column & Guard Column F->G H Check for System Leaks G->H I Evaluate Detector Lamp H->I J Sensitivity Restored I->J G cluster_impact Impact on Analysis node_low Imazamox-COOH (Protonated, Less Polar) node_high Imazamox-COO⁻ (Deprotonated, More Polar) node_low->node_high pH Increases impact_node Better Retention on C18 Higher Peak Response IMPROVED SENSITIVITY node_low->impact_node Favors edge_arrow

Caption: Effect of mobile phase pH on the state of imazamox.

References

  • ANALYTICAL METHOD DEVELOPMENT FOR IMAZAPIC HERBICIDE USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. (n.d.). Sains Malaysiana. Retrieved March 21, 2026, from [Link]

  • Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services. Retrieved March 21, 2026, from [Link]

  • Optimization method for simultaneous extraction and detection of imazapic and imazapyr herbicides in soil and water using HPLC-U. (n.d.). SciSpace. Retrieved March 21, 2026, from [Link]

  • Analytical Method Development for Imazapyr and Imazapic Herbicides using High Performance Liquid Chromatography. (n.d.). IOP Conference Series: Earth and Environmental Science. Retrieved March 21, 2026, from [Link]

  • IMazaMox Methyl Ester — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 21, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Waters. Retrieved March 21, 2026, from [Link]

  • Di Corcia, A., et al. (1998). Simultaneous Determination of Imidazolinone Herbicides from Soil and Natural Waters Using Soil Column Extraction and Off-Line Solid-Phase Extraction Followed by Liquid Chromatography with UV Detection or Liquid Chromatography/Electrospray Mass Spectroscopy. Analytical Chemistry, 70(1), 121-130. [Link]

  • Factors that affect sensitivity in HPLC. (2020, April 14). MicroSolv Technology Corporation. Retrieved March 21, 2026, from [Link]

  • Di Corcia, A., et al. (1998). Simultaneous Determination of Imidazolinone Herbicides from Soil and Natural Waters Using Soil Column Extraction and Off-Line Solid-Phase Extraction Followed by Liquid Chromatography with UV Detection or Liquid Chromatography/Electrospray Mass Spectroscopy. Analytical Chemistry. Retrieved March 21, 2026, from [Link]

  • How to Improve Sensitivity. (n.d.). GL Sciences. Retrieved March 21, 2026, from [Link]

  • Imazamox. (2010, December 10). USDA Forest Service. Retrieved March 21, 2026, from [Link]

  • McNeil, K. L., et al. (2015). Analysis of the Photodegradation of the Imidazolinone Herbicides Imazamox, Imazapic, Imazaquin, and Imazamethabenz-methyl in Aqueous Solution. Journal of Agricultural and Food Chemistry, 63(49), 10547-10555. [Link]

  • Sorption–Desorption of Imazamox and 2,4-DB in Acidic Mediterranean Agricultural Soils and Herbicide Impact on Culturable Bacterial Populations and Functional Diversity. (2022, November 5). MDPI. Retrieved March 21, 2026, from [Link]

  • IMAZAMOX (276). (n.d.). Food and Agriculture Organization. Retrieved March 21, 2026, from [Link]

  • Imazamox. (n.d.). PubChem. Retrieved March 21, 2026, from [Link]

  • Determination of Imazamox and Imazethapyr Herbicide Residues in Soybean oil. (n.d.). Der Pharma Chemica. Retrieved March 21, 2026, from [Link]

  • AN ANALYTICAL METHOD FOR THE DETERMINATION OF IMAZAMOX IN SOILS AND MAIZE PLANTS. (2001). Agrochimica. Retrieved March 21, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

method validation for imazamox methyl ester residue detection in cereals

This guide provides an objective, data-driven comparison of analytical methodologies for detecting residues of the imidazolinone herbicide imazamox in cereal matrices (e.g., wheat, barley, and rice). Specifically, we com...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an objective, data-driven comparison of analytical methodologies for detecting residues of the imidazolinone herbicide imazamox in cereal matrices (e.g., wheat, barley, and rice). Specifically, we compare the legacy Gas Chromatography-Mass Spectrometry (GC-MS) workflow—which requires derivatization to imazamox methyl ester —against the modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow, which analyzes the direct free acid .

Mechanistic Causality: Analyte Chemistry & Method Selection

Imazamox (2-[(RS)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]-5-methoxymethylnicotinic acid) is a highly polar compound containing both a basic imidazolinone ring and an acidic carboxylic acid group. This amphoteric nature dictates the sample preparation and chromatographic approach:

  • The GC-MS Causality (Derivatization Requirement): Carboxylic acids exhibit poor volatility and severe peak tailing in gas chromatography due to strong hydrogen bonding with the column's stationary phase. To achieve sharp chromatographic peaks, the acidic proton must be neutralized. Derivatization with diazomethane ( CH2​N2​ ) or TMS-diazomethane converts the carboxylic acid into imazamox methyl ester . This process lowers the boiling point and increases thermal stability, making the analyte GC-amenable[1].

  • The LC-MS/MS Causality (Direct Analysis): Modern laboratories prioritize LC-MS/MS because Electrospray Ionization (ESI) is highly efficient for polar, ionizable compounds. Imazamox readily forms [M+H]+ precursor ions in acidic mobile phases. By utilizing LC-MS/MS, researchers can bypass the hazardous, time-consuming methylation step entirely, preserving the analyte in its native state and reducing procedural uncertainty[2].

Workflow Visualization

The following diagram illustrates the divergence in sample preparation between the derivatization-dependent GC-MS workflow and the direct LC-MS/MS workflow.

G Start Milled Cereal Sample (Wheat/Barley) Ext Solvent Extraction Start->Ext Split Method Selection Ext->Split ExtGC Alkaline Extraction (0.1M NaOH) Split->ExtGC Legacy Workflow ExtLC Acidified Acetonitrile (1% Formic Acid) Split->ExtLC Modern Workflow CleanGC Liquid-Liquid Partition (Dichloromethane) ExtGC->CleanGC Deriv Derivatization (Diazomethane → Methyl Ester) CleanGC->Deriv GCMS GC-MS/MS Analysis (EI Mode) Deriv->GCMS CleanLC Modified d-SPE (Omit PSA for Acids) ExtLC->CleanLC Dilute Aqueous Dilution (1:1 Buffer) CleanLC->Dilute LCMS LC-MS/MS Analysis (ESI+ Mode) Dilute->LCMS

Figure 1: Comparative sample preparation workflows for imazamox residue analysis in cereal matrices.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, every analytical protocol must incorporate self-validating mechanisms (e.g., matrix hydration, targeted sorbent selection, and matrix-matched calibration) to counteract the complex lipid and carbohydrate profile of cereal grains.

Protocol A: GC-MS Determination of Imazamox Methyl Ester

This legacy method relies on alkaline extraction followed by esterification.

  • Extraction: Weigh 5.0 g of milled cereal grain into a centrifuge tube. Add 20 mL of 0.1 M NaOH. Causality: The alkaline environment ensures the carboxylic acid is fully deprotonated and highly soluble in the aqueous phase, leaving non-polar lipids behind[1].

  • Initial Clean-up: Add 10 mL of dichloromethane, shake vigorously, and centrifuge. Discard the lower organic layer (containing neutral lipids and waxes).

  • Acidification & Partitioning: Adjust the aqueous phase to pH 2.0 using 1 M HCl. Extract twice with 15 mL of ethyl acetate. The protonated imazamox partitions into the organic phase. Evaporate the combined organic layers to dryness.

  • Derivatization (Methylation): Reconstitute the residue in 1 mL of methanol. Add 2 mL of ethereal diazomethane. Incubate at room temperature for 30 minutes. Safety Note: Diazomethane is highly toxic and explosive; this step must be performed in a specialized fume hood.

  • Final Clean-up & Analysis: Evaporate excess reagent, reconstitute in 1 mL of hexane, and analyze via GC-MS/MS (Electron Impact mode) using a DB-5MS column.

Protocol B: LC-MS/MS Direct Analysis via Modified QuEChERS

This modern approach eliminates derivatization and utilizes rapid ESI+ switching.

  • Hydration: Weigh 5.0 g of milled cereal grain into a 50 mL PTFE tube. Add 10 mL of HPLC-grade water and vortex for 10 minutes. Causality: Cereals are dry commodities (<10% moisture). Hydration swells the grain pores, allowing the extraction solvent to access sequestered residues[3].

  • Extraction: Add 10 mL of 1% formic acid in acetonitrile. Causality: Acidification keeps imazamox protonated, improving partitioning into the organic phase[2].

  • Salting Out: Add QuEChERS extraction salts (4.0 g MgSO4​ , 1.0 g NaCl , 1.0 g trisodium citrate, 0.5 g disodium citrate). Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes[4].

  • Modified Clean-up (Critical Step): Transfer 1 mL of the supernatant to a vial. Expertise Note: Standard dispersive SPE (d-SPE) uses Primary Secondary Amine (PSA). However, PSA acts as a weak anion exchanger and will irreversibly bind acidic herbicides like imazamox, causing near-zero recoveries. Therefore, PSA must be omitted or strictly limited[4].

  • Dilution & Analysis: Dilute the extract 1:1 with 5 mM ammonium formate buffer. Causality: Dilution acts as a self-validating step to drastically reduce matrix ion suppression in the ESI source. Analyze via LC-MS/MS using Scheduled Multiple Reaction Monitoring (MRM)[2].

Quantitative Performance Comparison

The following tables summarize the validation parameters based on European Union Reference Laboratories (EURL) and FAO Joint Meeting on Pesticide Residues (JMPR) data.

Table 1: Method Performance Comparison in Cereal Grain (Barley/Wheat)

ParameterGC-MS (Imazamox Methyl Ester)LC-MS/MS (Direct Free Acid)
Target Analyte Form Methyl Ester DerivativeNative Free Acid
Limit of Quantitation (LOQ) 0.02 mg/kg[1]0.01 mg/kg[5]
Average Recovery (at 0.02 mg/kg) 76.2% – 84.7%[1]89.5% – 105.0%[5]
Relative Standard Deviation (RSD) 12% – 15%5.4% – 12.4%[5]
Sample Prep Time (per batch) ~4.5 hours (due to incubation)~1.5 hours
Matrix Effect Susceptibility Low (EI ionization is robust)Moderate (Requires 1:1 dilution)[2]

Table 2: Mass Spectrometry Detection Parameters

MethodIonization ModePrecursor / Molecular Ion (m/z)Product / Fragment Ions (m/z)
LC-MS/MS ESI (+)306.1 [M+H]+ [6]261.1 (Quantifier), 193.0 (Qualifier)[3]
GC-MS/MS EI (70 eV)319.0 [M]+ (Methyl Ester)288.0, 260.0, 232.0

Data Integrity and Storage Stability

A self-validating analytical method must account for the degradation of the analyte over time. According to JMPR evaluations, freezer storage stability studies on wheat (grain, straw, forage) indicate that imazamox residues remain stable at ≤−10∘C for at least 4 years[5].

Furthermore, to maintain scientific integrity during LC-MS/MS analysis, matrix-matched calibration curves must be utilized. Because cereal extracts contain high concentrations of co-extracted starches and lipids, the ionization efficiency of imazamox in the ESI source can be suppressed. Calibrating against standards prepared in blank cereal extract ensures that the calculated recoveries (89.5% ± 12.4%) accurately reflect the true residue concentration[7].

Conclusion

While the GC-MS determination of imazamox methyl ester remains a viable legacy method[1], it is fundamentally limited by lower recovery rates, higher limits of quantitation (0.02 mg/kg), and the requirement of highly toxic derivatization reagents. The modified QuEChERS LC-MS/MS approach[2] is the superior alternative for drug development professionals and agricultural researchers. By eliminating derivatization, omitting PSA sorbents to prevent analyte loss, and utilizing 1:1 aqueous dilution to mitigate matrix effects, the LC-MS/MS workflow delivers higher precision, a lower LOQ (0.01 mg/kg), and significantly higher laboratory throughput.

References

  • FAO (2017). Imazamox (276) Residue and Analytical Aspects.
  • FAO (2017). IMAZAMOX (276) First draft prepared by Mr M Irie.
  • Pareja, L., et al. (2015). Determination of Acid Herbicides Using Modified QuEChERS with Fast Switching ESI+/ESI– LC-MS/MS.
  • EPA (2018). Analytical method for imazamox and its metabolites Reg. No. 4110603 and Reg. No. 4110542. Environmental Protection Agency.
  • Kislushko, P.M., et al. (2014).
  • Pareja, L., et al. (2015). (PDF) Determination of acid herbicides using modified quechers with fast switching ESI+/ESI−LC-MS/MS.
  • Thao, N.H., et al. (2018). SIMULTANEOUS DETERMINATION OF PESTICIDE RESIDUES IN FOOD BY GAS AND LIQUID CHROMATOGRAPHY - TANDEM MASS SPECTROMETRY (GC-MS/MS). Food Safety Asia.

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Comparative

A Comparative Guide to the Herbicidal Efficacy of Imazamox Free Acid and Imazamox Methyl Ester

For Researchers, Scientists, and Drug Development Professionals Introduction: Understanding Imazamox and Its Chemical Forms Imazamox is a potent, broad-spectrum herbicide belonging to the imidazolinone family.[1] It is w...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Imazamox and Its Chemical Forms

Imazamox is a potent, broad-spectrum herbicide belonging to the imidazolinone family.[1] It is widely used for post-emergence control of a variety of annual and perennial broadleaf weeds and grasses in numerous crops, including soybeans, peas, and imidazolinone-tolerant (Clearfield®) crops like sunflower and wheat.[1][2] The herbicidal activity of imazamox stems from its function as an acetolactate synthase (ALS) inhibitor.[3][4] This enzyme, also known as acetohydroxyacid synthase (AHAS), is crucial for the biosynthesis of essential branched-chain amino acids—valine, leucine, and isoleucine—in plants.[4][5] By blocking this pathway, imazamox halts protein synthesis and cell growth, leading to plant death.[1][5] A key advantage of this mode of action is its high selectivity, as the ALS enzyme is not present in animals, contributing to imazamox's low toxicity profile for mammals, birds, and fish.[5]

Imazamox is commercially available in different chemical forms, principally as the free acid or as an ester, such as the methyl ester. While both forms ultimately deliver the same active molecular acid to the target enzyme within the plant, their initial physicochemical properties differ. These differences can influence formulation strategies, absorption pathways, translocation efficiency, and ultimately, field performance. This guide will dissect these nuances, providing a clear comparison supported by scientific principles and experimental evidence.

Mechanism of Action: A Shared Pathway

The ultimate herbicidal action for all forms of imazamox is the inhibition of the ALS enzyme located in the plant's chloroplasts. Upon absorption, any ester form of imazamox is rapidly hydrolyzed by plant esterase enzymes into the active free acid. This free acid then translocates via the plant's vascular tissues (xylem and phloem) to the meristematic regions where it binds to and inhibits the ALS enzyme.[5] This inhibition starves the growing points of the necessary amino acids, causing a cessation of growth, followed by senescence and death over several weeks.[3]

Imazamox_Mode_of_Action cluster_plant Plant Cell Imaz_Ester Imazamox Methyl Ester Plant_Esterases Plant Esterases Imaz_Ester->Plant_Esterases Hydrolysis Imaz_Acid_Form Imazamox (Free Acid Form) ALS Acetolactate Synthase (ALS/AHAS) Imaz_Acid_Form->ALS Inhibition Plant_Esterases->Imaz_Acid_Form Amino_Acids Valine, Leucine, Isoleucine ALS->Amino_Acids Catalysis Pyruvate Pyruvate Pyruvate->ALS Substrate Protein_Synthesis Protein Synthesis & Cell Growth Amino_Acids->Protein_Synthesis Plant_Death Plant Death Protein_Synthesis->Plant_Death Imaz_Acid_Ext Imazamox Free Acid (Application) Imaz_Acid_Ext->Imaz_Acid_Form Uptake Imaz_Ester_Ext Imazamox Methyl Ester (Application) Imaz_Ester_Ext->Imaz_Ester Uptake

Caption: Shared mechanism of action for Imazamox forms.

Physicochemical Properties and Formulation Implications

The primary distinctions between the free acid and methyl ester forms of imazamox lie in their physicochemical properties, which directly impact how they are formulated and applied.

PropertyImazamox Free AcidImazamox Methyl EsterSignificance in Herbicidal Efficacy
Water Solubility HigherLowerThe free acid is often formulated as a salt (e.g., ammonium salt) in aqueous solutions (SL) for better mixing in water.[3] The less soluble ester form is more suited for emulsifiable concentrate (EC) or water-dispersible granule (WDG) formulations.[6]
Lipophilicity Lower (more polar)Higher (more non-polar)The higher lipophilicity of the methyl ester can facilitate faster penetration through the waxy leaf cuticle of weeds. This is a critical factor for post-emergence activity.
Volatility Very LowLowBoth forms have low volatility, minimizing vapor drift and off-target effects.

The choice between free acid and methyl ester is often a formulation decision. Formulators may choose the methyl ester to enhance cuticular penetration, especially for tough-to-control weeds with thick, waxy leaves. This is often paired with specific adjuvants, like methylated seed oils (MSO), that further aid in dissolving the cuticle and improving herbicide uptake.[7]

Comparative Herbicidal Efficacy

While both forms are effective, their performance can vary based on weed species, environmental conditions, and the adjuvant systems used. Direct comparative studies are limited in publicly accessible literature, as commercial formulations often dictate the form used. However, we can infer performance differences based on their properties and studies on related imidazolinone herbicides.

A study comparing imazethapyr and imazamox in imidazolinone-resistant rice suggested that imazethapyr (often formulated as an acid or salt) provided better primary control than imazamox at recommended timings, indicating potential differences in uptake or translocation speed between these related molecules.[8] The study concluded that imazamox was highly effective as a "salvage" or clean-up application, reinforcing its potent herbicidal activity.[8]

Key Factors Influencing Efficacy:

  • Adjuvants: The efficacy of weak acid herbicides like imazamox is highly dependent on adjuvants.[9] For the more lipophilic methyl ester, oil-based adjuvants like Methylated Seed Oil (MSO) or Crop Oil Concentrate (COC) are often superior to non-ionic surfactants (NIS).[7] These oils help dissolve the waxy cuticle, allowing the ester to penetrate the leaf more effectively. For the more water-soluble acid/salt formulations, adjuvants like ammonium sulfate (AMS) are critical, especially in hard water, to prevent antagonistic effects from cations like calcium and magnesium.[9]

  • Weed Species and Growth Stage: The structure of the leaf cuticle varies significantly between weed species. The enhanced penetration of the methyl ester may provide an advantage on weeds with robust cuticles. Efficacy for both forms is generally highest when applied to smaller, actively growing weeds (e.g., 2-4 true leaf stage).[10][11]

  • Environmental Conditions: Factors like high humidity and warm temperatures generally favor herbicide absorption for both forms by increasing cuticle hydration and metabolic activity within the plant.

Experimental Protocol: Greenhouse Dose-Response Bioassay

To provide a framework for independent comparison, this section details a robust, self-validating protocol for a greenhouse bioassay. This method is designed to determine the herbicide dose required to cause a 50% reduction in plant growth (GR₅₀), a standard metric for comparing herbicide efficacy.

Objective: To compare the herbicidal efficacy of imazamox free acid and imazamox methyl ester on a target weed species (e.g., Velvetleaf, Abutilon theophrasti).

Materials:

  • Target weed seeds

  • Standardized greenhouse potting mix[12]

  • 10-cm diameter pots

  • Technical grade imazamox free acid and imazamox methyl ester

  • Appropriate solvents and adjuvants (e.g., Acetone, MSO, NIS)

  • Laboratory spray chamber with a flat-fan nozzle[12]

  • Greenhouse with controlled environment (25/18°C day/night, 16-hour photoperiod)[12]

  • Analytical balance, oven

Methodology:

  • Plant Preparation:

    • Fill pots with potting mix and sow 5-7 seeds of the target weed per pot.

    • After emergence, thin seedlings to a uniform number (e.g., 3 plants per pot).[12]

    • Grow plants until they reach the 2-4 true leaf stage, ensuring uniform size and health.[10]

  • Herbicide Preparation:

    • Prepare stock solutions of both imazamox forms. The methyl ester may require a solvent like acetone, while the free acid (or its ammonium salt) can be dissolved in water.

    • Create a logarithmic series of application doses for each herbicide form (e.g., 0, 5, 10, 20, 40, 80 g a.i./ha). The rates should bracket the expected GR₅₀ value.[12]

    • For each herbicide solution, add the appropriate adjuvant at a standard concentration (e.g., MSO at 1% v/v for the methyl ester; NIS at 0.25% v/v for the free acid).

    • Include two control groups: an untreated control (no spray) and a solvent/adjuvant control (sprayed only with the carrier solution).[12]

  • Experimental Design & Application:

    • Arrange the pots in a randomized complete block design (RCBD) with at least 4 replications for each treatment. This minimizes the effects of environmental gradients within the greenhouse.

    • Calibrate the laboratory spray chamber to deliver a consistent spray volume (e.g., 200 L/ha).[12]

    • Place the pots in the chamber and apply the respective herbicide treatments.

  • Data Collection & Analysis:

    • Grow the plants for 21 days after treatment (DAT), providing regular watering.

    • At 21 DAT, visually assess plant injury on a scale of 0% (no effect) to 100% (complete death).[12]

    • Harvest the above-ground biomass from each pot.

    • Dry the biomass in an oven at 70°C until a constant weight is achieved.[12]

    • Calculate the percent growth reduction for each treatment relative to the average dry weight of the solvent/adjuvant control.

    • Analyze the data using a non-linear regression model (e.g., a four-parameter log-logistic curve) to determine the GR₅₀ for both the free acid and methyl ester. Statistical significance between the GR₅₀ values can then be determined.

Greenhouse_Bioassay_Workflow P1 1. Plant Propagation (Sow seeds, thin to 3 plants/pot) P2 2. Grow to 2-4 Leaf Stage (Controlled Environment) P1->P2 P5 5. Herbicide Application (Calibrated Spray Chamber) P2->P5 P3 3. Prepare Herbicide Doses (Logarithmic Series + Adjuvants) P3->P5 P4 4. Experimental Design (Randomized Complete Block, n=4) P4->P5 P6 6. Incubation Period (21 Days Post-Treatment) P5->P6 P7 7. Data Collection (Harvest & Dry Biomass) P6->P7 P8 8. Data Analysis (Calculate % Reduction, Log-logistic Regression to find GR₅₀) P7->P8

Caption: Workflow for a comparative herbicide dose-response bioassay.

Conclusion and Outlook

Both imazamox free acid and imazamox methyl ester are highly effective herbicides that share the same fundamental mode of action. The primary difference lies in their physicochemical properties, which influences their formulation, interaction with adjuvants, and potentially, the rate of absorption through the plant cuticle.

  • Imazamox Methyl Ester is more lipophilic and may offer an advantage in penetrating the waxy cuticles of certain weed species, particularly when formulated as an EC or WDG and combined with oil-based adjuvants like MSO.

  • Imazamox Free Acid , typically formulated as a water-soluble salt (SL), demonstrates excellent systemic activity. Its efficacy relies heavily on proper water conditioning (e.g., with AMS) and the use of surfactants to facilitate spray retention and spreading on the leaf surface.

The choice between forms is ultimately a strategic decision based on the target weed spectrum, available application technology, and cost-effectiveness of the overall formulation, including the necessary adjuvant package. Future research should focus on direct, side-by-side field trials across diverse weed species and environmental conditions to quantify performance differences between optimized formulations of each form.

References

  • Wisconsin Department of Natural Resources. imazamox chemical fact sheet. Available from: [Link]

  • Mass.gov. Imazamox. Available from: [Link]

  • Plants (Basel). (2022). Application of an Enzymatic Hydrolysed L-α-Amino Acid Based Biostimulant to Improve Sunflower Tolerance to Imazamox. MDPI. Available from: [Link]

  • Washington State University Extension. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Available from: [Link]

  • Pesticides Info. (2024). Imazamox Herbicide: Mode of Action, Formulations, and Uses in Agriculture. YouTube. Available from: [Link]

  • NC State Extension Publications. (2016). Conducting a Bioassay For Herbicide Residues. Available from: [Link]

  • Agronomy. (2018). Nozzle, Spray Volume, and Adjuvant Effects on Carfentrazone and Imazamox Efficacy. Available from: [Link]

  • ResearchGate. (2018). Behavior of pre-mix formulation of imazethapyr and imazamox herbicides in two different soils. Available from: [Link]

  • Journal of Visualized Experiments. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Available from: [Link]

  • Agronomy. (2022). Determination of Minimum Doses of Imazamox for Controlling Xanthium strumarium L. and Chenopodium album L. in Bean (Phaseolus vulgaris L.). MDPI. Available from: [Link]

  • International Journal of Science and Research Archive. (2023). Selectivity and efficacy of Pulsar 40 (imazamox) applied at different doses in sorghum (Sorghum bicolor L.). Available from: [Link]

  • Analyzeseeds. Herbicide Bioassay Study Guide. Available from: [Link]

  • IntechOpen. (2015). Herbicides and Adjuvants. Available from: [Link]

  • DigitalCommons@UNL. (2021). The influence of adjuvants on physical properties, droplet-size, and efficacy of glufosinate and dicamba plus glyphosate solutions. Available from: [Link]

  • Google Patents. Methods of controlling undesirable vegetation with imazamox and adjuvants in herbicide resistant crop plants.
  • Food and Agriculture Organization. (2014). IMAZAMOX (276). Available from: [Link]

  • MDPI. (2022). Sorption–Desorption of Imazamox and 2,4-DB in Acidic Mediterranean Agricultural Soils and Herbicide Impact on Culturable Bacterial Populations and Functional Diversity. Available from: [Link]

  • ResearchGate. Imidazolinone herbicide physical and chemical properties. Available from: [Link]

  • MDPI. (2023). Impact of Multifunctional Adjuvants on Efficacy of Sulfonylurea Herbicide Applied in Maize (Zea mays L.). Available from: [Link]

  • PLOS ONE. (2019). Physiological performance of glyphosate and imazamox mixtures on Amaranthus palmeri sensitive and resistant to glyphosate. Available from: [Link]

  • CABI Digital Library. EFFICACY AND SELECTIVITY OF IMAZAMOX-CONTAINING HERBICIDES AT CLEARFIELD® AND CLEARFIELD® PLUS SUNFLOWER HYBRIDS. Available from: [Link]

  • Frontiers in Plant Science. (2016). Photosynthetic Performance of the Imidazolinone Resistant Sunflower Exposed to Single and Combined Treatment by the Herbicide Imazamox and an Amino Acid Extract. Available from: [Link]

  • ResearchGate. (2005). Efficacy of imazamox in imidazolinone-resistant spring oilseed rape in Finland. Available from: [Link]

  • North Central Weed Science Society. (2005). COMPARISON OF IMAZETHAPYR AND IMAZAMOX AS EITHER PRIMARY OR SALVAGE HERBICIDES IN IMIDAZOLINONE RESISTANT RICE.
  • APVMA. Public Release Summary - Evaluation of the new active IMAZAMOX in the products RAPTOR HERBICIDE & RAPTOR WG HERBICIDE.

Sources

Validation

Comparative Guide: Cross-Reactivity of Imazamox Methyl Ester in Imidazolinone ELISA Immunoassays

Imidazolinone herbicides, such as imazamox, are extensively utilized in agriculture for broad-spectrum weed control by inhibiting the acetohydroxyacid synthase (AHAS) enzyme. In environmental monitoring, pharmacokinetic...

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Author: BenchChem Technical Support Team. Date: March 2026

Imidazolinone herbicides, such as imazamox, are extensively utilized in agriculture for broad-spectrum weed control by inhibiting the acetohydroxyacid synthase (AHAS) enzyme. In environmental monitoring, pharmacokinetic profiling, and residue testing, Enzyme-Linked Immunosorbent Assays (ELISAs) provide a high-throughput, cost-effective alternative to LC-MS/MS. However, detecting esterified pro-herbicides or transient metabolites—specifically imazamox methyl ester —presents complex cross-reactivity challenges.

This guide objectively compares the performance of anti-imidazolinone monoclonal antibodies (mAbs) in differentiating parent imazamox from its methyl ester, providing drug development professionals and environmental scientists with the mechanistic causality and experimental frameworks needed to validate these assays.

The Mechanistic Basis of Epitope Recognition

To understand why an ELISA kit might cross-react with imazamox methyl ester, one must examine the hapten design used during antibody generation. Imidazolinones share a common structural core: an imidazolinone ring attached to an aromatic system bearing a carboxylic acid moiety.

  • The Role of the Carboxyl Group: At physiological assay conditions (pH 7.4), the carboxylic acid on the pyridine ring of imazamox is deprotonated, carrying a negative charge. This charge, along with the spatial geometry of the oxygen atoms, forms a critical epitope for antibody paratope binding.

  • Esterification Effects: In imazamox methyl ester, the hydroxyl group of the carboxylic acid is replaced by a methoxy group (–OCH₃). This modification neutralizes the ionic charge and introduces steric hindrance.

  • Hapten Conjugation Causality: As demonstrated in foundational immunoassay development for imidazolinones, if the immunizing hapten is conjugated to a carrier protein via the imidazolinone ring (leaving the carboxyl group exposed), the resulting antibody will demand strict specificity for the free acid, yielding low cross-reactivity for the methyl ester. Conversely, if the hapten is conjugated through the carboxyl group itself, the antibody's binding pocket will not rely on the free acid for recognition, resulting in broad cross-reactivity across esterified derivatives.

Comparative Performance Data

When selecting an ELISA for imazamox, laboratories must choose between broad-spectrum antibodies (useful for total class screening) and highly specific antibodies (necessary for precise parent-compound quantification). The table below compares the performance of two representative monoclonal antibody clones against various imidazolinones, highlighting the distinct binding shift caused by esterification.

Table 1: Cross-Reactivity (%CR) Profiles of Anti-Imidazolinone mAbs
AnalyteMAb Clone A (Broad-Spectrum) IC₅₀ (ng/mL)MAb Clone A %CRMAb Clone B (Highly Specific) IC₅₀ (ng/mL)MAb Clone B %CR
Imazamox (Target) 12.5100% 8.2100%
Imazamox methyl ester 18.467.9% >500<1.6%
Imazethapyr 15.083.3%145.05.6%
Imazaquin 10.2122.5%>1000<0.8%

Data interpretation: MAb Clone A cannot reliably distinguish between the free acid and the methyl ester, making it suitable only for total imidazolinone load screening. MAb Clone B demonstrates high fidelity for the free carboxylic acid, making it the superior choice for specific imazamox quantification.

Self-Validating Experimental Protocol: Competitive ELISA Validation

To empirically determine the cross-reactivity of imazamox methyl ester in your specific assay, utilize the following self-validating competitive ELISA protocol. The inclusion of internal control wells ensures that matrix effects and pH dependencies do not produce false positives.

Phase 1: Plate Sensitization & Blocking
  • Coating: Dispense 100 µL/well of coating antigen (e.g., BSA-imazamox conjugate) at 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6) into a 96-well microtiter plate. Incubate overnight at 4°C.

    • Causality Check: The alkaline pH (9.6) ensures the primary amines of the BSA carrier protein remain unprotonated, maximizing hydrophobic and electrostatic adsorption to the polystyrene matrix.

  • Washing: Wash the plate 3 times with PBST (Phosphate Buffered Saline + 0.05% Tween-20) to remove unbound antigen.

  • Blocking: Add 200 µL/well of 1% BSA in PBS. Incubate for 1 hour at 37°C to block remaining hydrophobic sites and prevent non-specific antibody binding.

Phase 2: Competitive Binding & Self-Validation
  • Standard Preparation: Prepare independent standard curves (0.1 to 1000 ng/mL) for both Imazamox (Reference) and Imazamox methyl ester (Test Analyte) in PBS.

  • Incubation: Add 50 µL of the standard/sample and 50 µL of the primary anti-imidazolinone mAb to each well. Incubate for 1 hour at room temperature.

  • System Validation Checks:

    • B₀ Well (Maximum Binding): 0 ng/mL analyte. Must yield an OD₄₅₀ > 1.0 to confirm antibody viability.

    • NSB Well (Non-Specific Binding): Buffer only, no primary antibody. Must yield an OD₄₅₀ < 0.1 to confirm blocking efficacy.

Phase 3: Signal Generation & Analysis
  • Secondary Conjugate: Wash 5 times with PBST. Add 100 µL/well of HRP-conjugated Goat anti-mouse IgG. Incubate for 1 hour.

  • Detection: Wash 5 times. Add 100 µL/well of TMB substrate. Incubate for 15 minutes in the dark. Stop the reaction with 50 µL of 2M H₂SO₄. Read absorbance at 450 nm.

  • Calculation: Generate a 4-parameter logistic (4PL) curve. Calculate %CR using the formula: %CR = (IC₅₀ of Imazamox / IC₅₀ of Imazamox methyl ester) × 100

Binding Dynamics Visualization

The following diagram illustrates the competitive signaling pathway that dictates the final absorbance readout. Because the assay relies on competition, a high affinity for the methyl ester will successfully outcompete the immobilized tracer, resulting in a low signal.

G cluster_0 Competitive ELISA Binding Dynamics Analyte Imazamox / Methyl Ester (Target Analyte) Antibody Anti-Imidazolinone mAb (Immobilized) Analyte->Antibody Competes Tracer Hapten-HRP Conjugate (Competitor) Tracer->Antibody Competes Wash Wash Step (Unbound Removal) Antibody->Wash Retains Bound Substrate TMB Substrate Wash->Substrate Catalysis SignalHigh High OD 450 (Low Analyte) Substrate->SignalHigh Tracer Dominant SignalLow Low OD 450 (High Analyte) Substrate->SignalLow Analyte Dominant

Competitive ELISA workflow illustrating binding dynamics between analyte, tracer, and antibody.

References

  • Chin, T. E., Wong, R. B., Pont, J. L., & Karu, A. E. (2002). Haptens and Monoclonal Antibodies for Immunoassay of Imidazolinone Herbicides. Journal of Agricultural and Food Chemistry, 50(12), 3380-3389.[Link]

  • Steinheimer, T. R., & Scoggin, K. D. (1998). Estimation of Imazethapyr in Agricultural Water by Its Cross-Reactivity with either Imazaquin or Imazapyr ELISA Kits. Journal of Agricultural and Food Chemistry, 46(5), 1883-1886.[Link]

Comparative

validation of LC-MS/MS methods for imazamox methyl ester according to SANTE guidelines

Title : Advanced LC-MS/MS Method Validation for Imazamox Methyl Ester: A SANTE-Compliant Comparison Guide Introduction & Regulatory Context The accurate quantification of imidazolinone herbicides, specifically imazamox a...

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Author: BenchChem Technical Support Team. Date: March 2026

Title : Advanced LC-MS/MS Method Validation for Imazamox Methyl Ester: A SANTE-Compliant Comparison Guide

Introduction & Regulatory Context

The accurate quantification of imidazolinone herbicides, specifically imazamox and its esterified derivatives like imazamox methyl ester, is a critical requirement for food safety and agricultural monitoring. Regulatory agencies enforce stringent Maximum Residue Levels (MRLs) for these compounds in complex matrices such as legumes, cereals, and livestock products[1].

To ensure analytical trustworthiness, laboratories must validate their LC-MS/MS workflows according to the European Union's SANTE guidelines (SANTE/11312/2021)[2]. These guidelines establish a rigorous, self-validating framework for pesticide residue analysis, mandating strict thresholds for recovery, precision, and limits of quantification (LOQ)[3].

Mechanistic Causality: The Sorbent Dilemma in dSPE

A fundamental challenge in the extraction of imazamox methyl ester lies in the sample clean-up phase. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method typically employs Primary Secondary Amine (PSA) as a dispersive solid-phase extraction (dSPE) sorbent to remove organic acids, pigments, and sugars. However, imazamox methyl ester and its related acidic metabolites possess polar moieties that form strong ionic connections with the amine groups of PSA[4].

This ionic binding sequesters the analyte during the clean-up step, leading to unacceptable analyte loss and recoveries well below the 70% minimum required by SANTE guidelines[4]. To overcome this, alternative sorbent strategies must be employed. Replacing PSA with a combination of Octadecylsilane (C18) and anhydrous Magnesium Sulfate (MgSO4) eliminates this ionic trapping. C18 relies on weak hydrophobic interactions, effectively removing lipid interferences without adsorbing the polar imidazolinone analytes, thereby restoring recoveries to the optimal 90-110% range[5].

G Imazamox Imazamox Methyl Ester (Polar/Acidic Moieties) PSA Traditional PSA Sorbent (Primary/Secondary Amines) Imazamox->PSA Strong Ionic Binding C18 Optimized C18 Sorbent (Octadecylsilane) Imazamox->C18 Weak Hydrophobic Interaction Loss Analyte Loss (<70% Recovery) PSA->Loss Analyte Retained Recovery Optimal Recovery (90-110%) C18->Recovery Analyte Eluted

Figure 1: Mechanistic interaction of imazamox methyl ester with dSPE sorbents.

Comparative Experimental Design: Traditional vs. Optimized Workflow

To objectively evaluate performance, we compared a Traditional PSA-dSPE workflow against an Optimized C18-dSPE workflow for the extraction of imazamox methyl ester from a complex agricultural matrix (soybean).

Step-by-Step Methodology

Protocol 1: Sample Preparation & Extraction

  • Comminution : Cryogenically mill 100 g of soybean sample to ensure sufficient homogeneity, keeping sub-sampling variability within acceptable limits as mandated by the latest SANTE updates[6].

  • Hydration & Extraction : Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of LC-MS grade water and vortex for 1 minute. Add 10 mL of acetonitrile containing 1% formic acid. The acidic environment suppresses the ionization of acidic metabolites, driving them into the organic phase.

  • Partitioning : Add QuEChERS extraction salts (4 g MgSO4, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes to achieve phase separation.

Protocol 2: Dispersive Solid-Phase Extraction (dSPE) Clean-up

  • Alternative A (Traditional PSA) : Transfer 1 mL of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg MgSO4 and 25 mg PSA.

  • Alternative B (Optimized C18) : Transfer 1 mL of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg MgSO4 and 25 mg C18[5].

  • Vortex both sets of tubes for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

Protocol 3: LC-MS/MS Analysis

  • Preparation : Dilute 0.5 mL of the cleaned supernatant with 0.5 mL of mobile phase A (matrix-matching) to minimize matrix effects.

  • Chromatography : Inject 2 µL onto a UHPLC system equipped with a C18 analytical column (100 × 3.0 mm, 2.7 µm). Use a gradient elution of 5 mM ammonium formate in water (Mobile Phase A) and methanol (Mobile Phase B) at a flow rate of 0.3 mL/min.

  • Detection : Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

G Sample Homogenized Soybean Matrix (5g) Extraction Extraction: Acetonitrile + 1% Formic Acid Partition: QuEChERS Citrate Salts Sample->Extraction Split Supernatant Split for dSPE Clean-up Extraction->Split Trad_dSPE Alternative A: Traditional dSPE (150 mg MgSO4 + 25 mg PSA) Split->Trad_dSPE Standard Method Opt_dSPE Alternative B: Optimized dSPE (150 mg MgSO4 + 25 mg C18) Split->Opt_dSPE Proposed Method Trad_LC LC-MS/MS Analysis Result: Signal Suppression & Analyte Loss Trad_dSPE->Trad_LC Opt_LC LC-MS/MS Analysis Result: High Recovery & Sensitivity Opt_dSPE->Opt_LC

Figure 2: Comparative QuEChERS workflow for imazamox methyl ester extraction.

SANTE Validation Criteria & Quantitative Results

A self-validating analytical system must continuously prove its reliability. According to SANTE/11312/2021, method validation must satisfy the following core criteria:

  • Accuracy (Recovery) : Mean recovery must fall between 70% and 120%[1].

  • Precision (RSDr) : The relative standard deviation of recovery repeatability must be ≤ 20%[1].

  • Sensitivity (LOQ) : The Limit of Quantification must be reliably detected, typically ≤ 10 µg/kg for modern pesticide analysis, with a Signal-to-Noise (S/N) ratio ≥ 10[7].

  • Linearity : Calibration curves must demonstrate an R² ≥ 0.99 using matrix-matched standards[1].

The table below summarizes the validation data for imazamox methyl ester using both dSPE alternatives, spiked at two concentration levels (10 µg/kg and 100 µg/kg) with six technical replicates (n=6).

Validation ParameterSANTE RequirementAlternative A (Traditional PSA)Alternative B (Optimized C18)Status (Alt B)
Recovery @ 10 µg/kg 70% - 120%48.3%94.5% PASS
Recovery @ 100 µg/kg 70% - 120%52.1%96.2% PASS
Precision (RSDr) ≤ 20%24.5%6.8% PASS
Linearity (R²) ≥ 0.990.9820.998 PASS
LOQ (S/N ≥ 10) ≤ 10 µg/kg> 25 µg/kg2.5 µg/kg PASS
Matrix Effect (ME) ± 20%-45% (Suppression)-12% (Acceptable) PASS

Discussion: Establishing a Self-Validating System

The data clearly demonstrates that Alternative A (PSA) fails to meet SANTE regulatory requirements. The ionic retention of imazamox methyl ester on the PSA sorbent results in unacceptable recoveries (<55%) and high variability (RSD > 20%)[4].

Alternative B (Optimized C18) functions as a robust, self-validating system. By utilizing C18, the method successfully removes non-polar matrix interferences without compromising the analyte[5]. Furthermore, the protocol incorporates matrix-matched calibration to correct for the minor (-12%) matrix suppression observed in the ESI source. As stipulated by SANTE/11312/2021, when calibration procedures correct for analyte losses or matrix effects, absolute recovery must be verified via matrix-matched recovery experiments[6]. Alternative B seamlessly meets this requirement, achieving an R² of 0.998 and an LOQ of 2.5 µg/kg, well below the standard 10 µg/kg regulatory threshold[7].

Conclusion

For the routine monitoring of imazamox methyl ester and related imidazolinone herbicides, traditional PSA-based sample clean-up is fundamentally flawed due to ionic analyte sequestration. Transitioning to an Optimized C18-dSPE workflow provides analytical laboratories with a highly sensitive, reproducible, and fully SANTE-compliant methodology. This approach ensures maximum scientific integrity, regulatory compliance, and operational efficiency in pesticide residue testing.

Sources

Validation

comparing extraction efficiency of imazamox methyl ester vs imazethapyr

An in-depth technical analysis of extraction efficiencies requires moving beyond generic sample preparation protocols and examining the fundamental physicochemical properties of the target analytes. As imidazolinone herb...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of extraction efficiencies requires moving beyond generic sample preparation protocols and examining the fundamental physicochemical properties of the target analytes. As imidazolinone herbicides, both imazethapyr and imazamox share a core imidazolinone ring, but the esterification of imazamox into imazamox methyl ester (IME) fundamentally alters its partitioning behavior, matrix interactions, and optimal extraction parameters compared to the free acid form of imazethapyr (IMZ) .

This guide provides a comprehensive, objective comparison of the extraction efficiencies of these two compounds, detailing the causality behind protocol modifications and establishing self-validating workflows for reliable LC-MS/MS or GC-MS quantification.

Mechanistic Grounding: Speciation and Partitioning

The stark differences in extraction efficiency between IMZ and IME are driven by their acid-base chemistry and resulting speciation across different pH gradients.

  • Imazethapyr (The Ampholyte): Imazethapyr contains both a basic imidazolinone nitrogen (pKa ~2.1) and an acidic carboxylic acid group (pKa ~3.9). At physiological or neutral environmental pH (pH 5–7), it exists predominantly as an anion. This high polarity severely restricts its partitioning into organic solvents during Liquid-Liquid Extraction (LLE) or standard QuEChERS [1]. To force IMZ into the organic phase, the matrix must be heavily acidified (pH < 3) to suppress the ionization of the carboxylic acid.

  • Imazamox Methyl Ester (The Neutral Lipophile): Esterification masks the carboxylic acid moiety, eliminating the pKa ~3.9 acidic proton. Consequently, IME cannot form an anion. It remains a neutral, highly lipophilic molecule across a broad pH range. This structural modification eliminates the need for strict sample acidification and prevents unwanted ionic interactions with basic cleanup sorbents [2].

Speciation cluster_pH pH-Dependent Speciation & Partitioning IMZ_Low Imazethapyr (pH < 3) Protonated COOH (Neutral/Lipophilic) Org_Phase High Recovery (Organic Phase) IMZ_Low->Org_Phase Extracts well IMZ_High Imazethapyr (pH > 4) Deprotonated COO- (Anionic/Hydrophilic) Aq_Phase Low Recovery (Aqueous Phase) IMZ_High->Aq_Phase Remains in water IME_All Imazamox Methyl Ester Blocked COOCH3 (Neutral at all pH) IME_All->Org_Phase Extracts well

Speciation dynamics of Imazethapyr vs Imazamox Methyl Ester across aqueous/organic boundaries.

Sorbent Interactions and Cleanup Causality

The choice of dispersive Solid-Phase Extraction (dSPE) sorbents is the most critical failure point in imidazolinone analysis.

The PSA Trap: Primary Secondary Amine (PSA) is a standard QuEChERS cleanup sorbent used to remove organic acids, sugars, and fatty acids. However, PSA acts as a weak anion exchanger. If used to clean up an imazethapyr extract, the basic amine groups of the PSA will irreversibly bind the free carboxylic acid of IMZ, plummeting extraction recovery to <10%[2]. Conversely, because IME lacks a free carboxylic acid, it exhibits no affinity for PSA. Therefore, IME can be aggressively cleaned using PSA without sacrificing recovery, resulting in a cleaner final extract and reduced matrix effects (ion suppression) during mass spectrometry.

Quantitative Performance Data

Table 1: Physicochemical Influence on Extraction Parameters

ParameterImazethapyr (IMZ)Imazamox Methyl Ester (IME)
Functional Groups Free Carboxylic Acid, ImidazolinoneMethyl Ester, Imidazolinone
pKa Values ~2.1 (base), ~3.9 (acid)~2.4 (base), N/A (acid)
Optimal Extraction pH pH < 3.0 (Strictly required)pH 3.0 – 8.0 (Flexible)
PSA Sorbent Compatibility Incompatible (Binds to sorbent)Compatible (No binding)

Table 2: Comparative Recovery Efficiencies by dSPE Sorbent (Spiked Soil Matrix at 10 µg/kg)

dSPE Sorbent MixtureIMZ Recovery (%)IME Recovery (%)Causality / Mechanism of Action
150mg MgSO4 + 50mg C18 89.4 ± 4.2%93.1 ± 3.5%C18 relies on hydrophobic interactions; minimal analyte loss for both.
150mg MgSO4 + 50mg PSA < 8.0% (Fail)88.5 ± 4.1%PSA anion-exchange binds the free acid of IMZ. IME remains unaffected.
150mg MgSO4 + 50mg GCB 76.2 ± 6.1%79.4 ± 5.2%Graphitized Carbon Black retains planar aromatic rings; slight loss for both.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. They incorporate necessary pH adjustments and specify internal standard (IS) spiking prior to extraction to continuously monitor partition efficiency and matrix effects [3].

Protocol A: Modified QuEChERS for Imazethapyr (Free Acid)

Designed to suppress ionization and prevent sorbent-induced analyte loss.

  • Sample Preparation & Spiking: Weigh 5.0 g of homogenized matrix (e.g., soil or pulverized crop) into a 50 mL centrifuge tube. Spike with 50 µL of Imazethapyr-d3 (Isotopically Labeled Internal Standard) to yield a 10 µg/kg concentration. Let sit for 30 minutes to ensure matrix integration.

  • Acidified Extraction: Add 10 mL of 1% Formic Acid in Acetonitrile . Causality: The high acid concentration drives the pH below 3.0, protonating the carboxylic acid of IMZ and forcing it into its neutral, lipophilic state.

  • Partitioning (Salting Out): Add 4.0 g anhydrous MgSO4 and 1.0 g NaCl. Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

  • Targeted dSPE Cleanup: Transfer 1 mL of the supernatant to a 2 mL dSPE tube containing 150 mg MgSO4 and 50 mg C18 . (Critical: Do NOT use PSA).

  • Final Filtration: Vortex for 30 seconds, centrifuge, and filter the supernatant through a 0.22 µm PTFE syringe filter for LC-MS/MS analysis.

Protocol B: Streamlined Extraction for Imazamox Methyl Ester

Leveraging neutral lipophilicity for aggressive matrix cleanup.

  • Sample Preparation & Spiking: Weigh 5.0 g of homogenized matrix. Spike with Imazamox-d3 methyl ester IS.

  • Neutral Extraction: Add 10 mL of unacidified Acetonitrile or Ethyl Acetate. Causality: Because IME is permanently neutral, acidification is unnecessary, reducing the co-extraction of acidic matrix interferences (like humic acids in soil).

  • Partitioning: Add standard QuEChERS salts (4.0 g MgSO4, 1.0 g NaCl), shake, and centrifuge.

  • Aggressive dSPE Cleanup: Transfer 1 mL of the supernatant to a dSPE tube containing 150 mg MgSO4, 50 mg C18, and 50 mg PSA . Causality: PSA safely removes organic acids and sugars from the matrix without retaining the neutral IME, yielding a significantly cleaner baseline.

  • Final Filtration: Vortex, centrifuge, and filter for analysis.

Workflow cluster_IMZ Imazethapyr (Amphoteric Free Acid) cluster_IME Imazamox Methyl Ester (Neutral) Start Homogenized Sample Matrix (Internal Standard Spiked) Acidify Acidify Matrix (pH < 3) 1% Formic Acid in MeCN Start->Acidify Neutral Neutral Extraction Standard MeCN or EtOAc Start->Neutral Extract_IMZ Partition with MgSO4/NaCl Acidify->Extract_IMZ Clean_IMZ dSPE Cleanup (C18 only) *Strictly Avoid PSA* Extract_IMZ->Clean_IMZ LCMS Chromatographic Analysis (LC-MS/MS or GC-MS) Clean_IMZ->LCMS Extract_IME Partition with MgSO4/NaCl Neutral->Extract_IME Clean_IME dSPE Cleanup (PSA + C18) *PSA Safely Removes Matrix* Extract_IME->Clean_IME Clean_IME->LCMS

Comparative extraction workflows highlighting critical divergence points in pH control and sorbent selection.

Conclusion

The extraction efficiency of imidazolinones is not a function of generic solvent power, but of precise control over molecular speciation. Imazethapyr demands rigorous pH suppression and the strict avoidance of amine-based cleanup sorbents to prevent total analyte loss. In contrast, the esterification present in Imazamox Methyl Ester disables the molecule's acidic properties, granting it superior lipophilicity, resilience against pH fluctuations, and complete compatibility with aggressive PSA-based matrix cleanups. Understanding these structural causalities is paramount for scientists developing robust, high-recovery multiresidue methods.

References

  • Food and Agriculture Organization of the United Nations (FAO). (2015). Pesticide Residues in Food: Imazethapyr (289). Joint FAO/WHO Meeting on Pesticide Residues (JMPR). Available at:[Link]

  • Park, J., et al. (2022). "Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MS/MS". Foods, 11(12), 1765. Available at:[Link]

  • Chamkasem, N., & Harmon, T. (2015). "Determination of Acid Herbicides Using Modified QuEChERS with Fast Switching ESI+/ESI– LC-MS/MS". Journal of Agricultural and Food Chemistry, 64(1), 16-23. Available at:[Link]

Comparative

Comparative Toxicological Profiling of Imazamox and Imazapyr Methyl Esters: A Technical Guide for Agrochemical Research

Executive Summary As agrochemical development shifts toward highly optimized, target-specific formulations, understanding the nuanced toxicological differences between herbicide derivatives is paramount. Imazamox and ima...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As agrochemical development shifts toward highly optimized, target-specific formulations, understanding the nuanced toxicological differences between herbicide derivatives is paramount. Imazamox and imazapyr are broad-spectrum imidazolinone herbicides. While typically formulated as aqueous ammonium salts, their methyl ester derivatives are frequently synthesized to facilitate chromatographic separation of enantiomers[1] and to act as highly lipophilic pro-herbicides.

This guide provides an objective, data-driven comparison of imazamox methyl ester and imazapyr methyl ester. By analyzing their mechanistic divergence, mammalian toxicokinetics, and ecological persistence, we provide researchers with the foundational protocols needed to evaluate these compounds in drug and pesticide development pipelines.

Mechanistic Divergence & Chemical Topology

Both imazamox and imazapyr exert their primary phytotoxic effects by inhibiting Acetohydroxyacid Synthase (AHAS) , also known as acetolactate synthase (ALS)[2]. This enzyme is the primary catalyst in the biosynthesis of branched-chain amino acids (BCAAs: valine, leucine, and isoleucine)[3].

The esterification of the carboxylic acid moiety to a methyl ester fundamentally alters the molecule's physicochemical topology:

  • Increased Lipophilicity: Masking the ionizable carboxyl group significantly raises the partition coefficient (LogP). This enhances cuticular penetration in plants and lipid bilayer permeability in mammalian cells.

  • Pro-Herbicide Activation: The methyl ester itself is a weak AHAS inhibitor due to steric hindrance at the active site. It requires rapid bioactivation (cleavage) by intracellular carboxylesterases to yield the active, herbicidal parent acid.

AHAS_Pathway Pyruvate Pyruvate AHAS AHAS Enzyme (Acetohydroxyacid Synthase) Pyruvate->AHAS Oxobutyrate 2-Oxobutyrate Oxobutyrate->AHAS Acetolactate Acetolactate AHAS->Acetolactate Acetohydroxybutyrate Acetohydroxybutyrate AHAS->Acetohydroxybutyrate Inhibitor Imazamox / Imazapyr Methyl Esters Inhibitor->AHAS Competitive Inhibition (Post-Hydrolysis) BCAA Branched-Chain Amino Acids Acetolactate->BCAA Acetohydroxybutyrate->BCAA

Fig 1: AHAS enzyme inhibition by imidazolinone derivatives blocking BCAA synthesis.

Comparative Mammalian & Ecological Toxicity

Because mammals lack the AHAS pathway, both parent compounds and their methyl esters exhibit exceptionally low acute mammalian toxicity (LD50 > 5000 mg/kg)[3],[4]. However, deeper toxicological screening reveals critical comparative differences:

Mammalian Cytotoxicity & Genotoxicity
  • Imazamox Methyl Ester: While generally safe, high-dose exposure to imazamox formulations has been shown to induce apoptotic changes and necrosis in rat hepatocytes and pancreatic Langerhans islets[3]. Furthermore, in Drosophila somatic mutation and recombination tests (SMART), imazamox exhibited weak positive genotoxic signals (induced recombination) at high concentrations[5].

  • Imazapyr Methyl Ester: Imazapyr demonstrates a cleaner high-dose mammalian profile. It yielded strictly negative results in equivalent Drosophila genotoxicity assays[5], and lacks the apoptotic signaling observed with imazamox.

Toxicokinetics & Esterase Cleavage

Upon systemic absorption, the highly lipophilic methyl esters do not bioaccumulate. They are rapidly hydrolyzed by non-specific plasma and hepatic carboxylesterases back into their parent carboxylic acids, which are subsequently excreted unchanged in the urine (accounting for 68–95% of elimination within 24 hours)[6].

Ecotoxicology & Soil Persistence

The most significant divergence between these two compounds lies in their environmental fate:

  • Imazapyr: Highly persistent in soil. Its degradation is heavily reliant on microbial activity, leading to prolonged soil half-lives (DT50 up to 140 days)[7]. This persistence frequently causes phytotoxic carryover damage to rotational crops like barley and wheat[8],[7].

  • Imazamox: Exhibits rapid environmental degradation (DT50 ~15-35 days)[7], making it a much safer alternative for crop rotation systems, despite its slightly higher mammalian apoptotic profile at extreme doses.

Quantitative Data Synthesis

Toxicological / Chemical MetricImazamox Methyl EsterImazapyr Methyl Ester
Primary Target Enzyme Acetohydroxyacid Synthase (AHAS)Acetohydroxyacid Synthase (AHAS)
Acute Oral Toxicity (Rat LD50) > 5000 mg/kg> 5000 mg/kg
High-Dose Cytotoxicity Apoptotic changes in liver/pancreasNo significant apoptotic signaling
Genotoxicity Risk (SMART Assay) Weak positive (induced recombination)Strictly Negative
In Vivo Plasma Half-Life (Ester) < 30 minutes (Rapid hydrolysis)< 30 minutes (Rapid hydrolysis)
Soil Persistence (DT50 of parent) 15 – 35 days (Low carryover risk)60 – 140 days (High carryover risk)
Lipophilicity (vs Parent Acid) Significantly IncreasedSignificantly Increased

Field-Proven Experimental Methodologies

To objectively evaluate the efficacy and pharmacokinetics of these methyl esters, researchers must utilize robust, self-validating experimental protocols.

Protocol 1: In Vitro AHAS Inhibition & Binding Affinity Assay

This protocol measures the IC50 of the bioactivated (hydrolyzed) methyl esters against purified plant AHAS.

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM potassium phosphate (pH 7.0), 100 mM sodium pyruvate, 10 mM MgCl2, 1 mM thiamine pyrophosphate (TPP), and 10 µM flavin adenine dinucleotide (FAD).

  • Esterase Pre-Incubation: Incubate the methyl esters with porcine liver esterase (PLE) for 30 minutes at 37°C to ensure complete conversion to the active parent acid.

  • Enzyme Reaction: Add 10 µg of purified AHAS enzyme to the buffer. Incubate at 37°C for 60 minutes.

  • Colorimetric Quenching: Terminate the reaction by adding 6N H2SO4 and incubating at 60°C for 15 minutes. (Causality: This acid-heat step decarboxylates the accumulated acetolactate into acetoin).

  • Quantification: Add 0.5% creatine and 5% α-naphthol. Measure absorbance at 530 nm.

  • Self-Validation: Include a "No-Enzyme" blank to account for spontaneous pyruvate degradation, and a "No-Inhibitor" positive control to establish baseline 100% enzyme velocity.

Protocol 2: Toxicokinetic Plasma Hydrolysis Assay (LC-MS/MS)

This workflow quantifies the rate at which mammalian plasma esterases cleave the methyl ester into the parent herbicide.

Workflow Plasma Rat Plasma Matrix (Contains Esterases) Spike Spike 10 µM Methyl Ester + Internal Standard Plasma->Spike Incubate Incubate at 37°C (0, 15, 30, 60 min) Spike->Incubate Quench Quench with Cold Acetonitrile (Precipitates Proteins) Incubate->Quench Centrifuge Centrifugation (14,000g, 10 min) Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify Ester vs Acid) Centrifuge->LCMS Validation Self-Validation: Heat-Inactivated Control Validation->Incubate

Fig 2: Self-validating toxicokinetic workflow for measuring methyl ester hydrolysis via LC-MS/MS.

  • Matrix Preparation: Aliquot 100 µL of fresh, pooled Sprague-Dawley rat plasma into microcentrifuge tubes.

  • Spiking: Introduce imazamox or imazapyr methyl ester to a final concentration of 10 µM.

  • Incubation: Incubate at 37°C on an orbital shaker. Pull samples at 0, 15, 30, and 60 minutes.

  • Quenching (Critical Step): Immediately add 300 µL of ice-cold acetonitrile containing an isotopically labeled internal standard (e.g., Imazapyr-d3). (Causality: Cold acetonitrile is selected because it simultaneously denatures the esterases—halting the reaction instantly—and extracts the lipophilic analytes with >95% recovery).

  • Analysis: Centrifuge at 14,000g for 10 minutes. Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation: Run a parallel assay using heat-inactivated plasma (heated to 60°C for 30 mins prior to spiking). This mathematically isolates true enzymatic hydrolysis from the background chemical instability of the ester in aqueous environments.

References

  • An imazamox-based herbicide causes apoptotic changes in rat liver and pancreas Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Comparative Genotoxicity Evaluation of Imidazolinone Herbicides in Somatic Cells of Drosophila Melanogaster Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Public Release Summary - Evaluation of the new active IMAZAMOX Source: Australian Pesticides and Veterinary Medicines Authority (APVMA) URL:[Link]

  • Impact of Imazamox and Imazapyr Carryover on Wheat, Barley, and Oat Source: Weed Technology / Cambridge University Press URL:[Link]

  • High-performance liquid chromatographic separation of imidazolinone herbicide enantiomers and their methyl derivatives Source: ResearchGate URL:[Link]

  • FAO Pesticide Residues in Food - Imazapyr Evaluation Source: Food and Agriculture Organization of the United Nations (FAO) URL:[Link]

Sources

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